N,N'-Divinylharnstoffe
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3729-31-5 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1,3-bis(ethenyl)urea |
InChI |
InChI=1S/C5H8N2O/c1-3-6-5(8)7-4-2/h3-4H,1-2H2,(H2,6,7,8) |
InChI Key |
XYVUMSLDGNBERJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC(=O)NC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Divinylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N'-Divinylurea, a promising monomer for the development of novel polymers and functional materials. Due to the limited availability of direct experimental data in the public domain, this document outlines a proposed synthetic pathway and expected characterization data based on established principles of organic chemistry and analogy to similar substituted ureas.
Introduction
N,N'-Divinylurea is a bifunctional monomer containing two reactive vinyl groups attached to a central urea moiety. This structure allows for its participation in various polymerization reactions, such as free radical polymerization and ring-closing metathesis, to produce cross-linked polymers with potential applications in hydrogels, responsive materials, and biomedical devices. The urea backbone imparts unique hydrogen bonding capabilities, influencing the material's mechanical properties and interaction with biological systems. This guide details a feasible synthetic route and the analytical techniques required for the comprehensive characterization of this versatile compound.
Synthesis of N,N'-Divinylurea
The synthesis of N,N'-Divinylurea can be approached through several synthetic strategies. A plausible and accessible method involves the reaction of urea with a suitable vinylating agent. One such proposed pathway is the reaction of urea with vinyl acetate, which can proceed under catalytic conditions.
Proposed Synthetic Pathway: Reaction of Urea with Vinyl Acetate
This method is based on the general reactivity of ureas and is presented as a viable, though not explicitly documented, route to N,N'-Divinylurea.
Reaction Scheme:
Experimental Protocol
Materials:
-
Urea (Reagent Grade)
-
Vinyl Acetate (Inhibitor-free)
-
Palladium(II) Acetate (Catalyst)
-
Triphenylphosphine (Ligand)
-
Sodium Carbonate (Base)
-
Dichloromethane (Solvent)
-
Hexane (for purification)
-
Magnesium Sulfate (Drying agent)
Procedure:
-
To a dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add urea (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Flush the flask with dry nitrogen gas.
-
Add anhydrous dichloromethane (100 mL) to the flask.
-
To this suspension, add vinyl acetate (2.5 eq) and sodium carbonate (2.2 eq).
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield N,N'-Divinylurea as a solid.
Characterization of N,N'-Divinylurea
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized N,N'-Divinylurea. The following are the expected results from various analytical techniques.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N,N'-Divinylurea based on its chemical structure and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for N,N'-Divinylurea (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.2 | d, d | 2H | -NH-CH =CH₂ |
| ~ 5.0 - 5.2 | d | 2H | -NH-CH=CH₂ (trans) |
| ~ 4.7 - 4.9 | d | 2H | -NH-CH=CH₂ (cis) |
| ~ 6.0 - 6.5 | br s | 2H | -NH - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for N,N'-Divinylurea (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 158 | C=O |
| ~ 130 - 135 | -NH-C H=CH₂ |
| ~ 95 - 100 | -NH-CH=C H₂ |
Table 3: Predicted Infrared (IR) Spectroscopic Data for N,N'-Divinylurea
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 - 3400 | N-H Stretch |
| ~ 3080 - 3120 | =C-H Stretch |
| ~ 1680 - 1700 | C=O Stretch (Urea Amide I) |
| ~ 1620 - 1640 | C=C Stretch |
| ~ 1520 - 1550 | N-H Bend (Urea Amide II) |
| ~ 910 and 990 | =C-H Bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data for N,N'-Divinylurea
| m/z | Assignment |
| [M]+ | Molecular Ion |
| [M - 43]+ | Loss of vinylamine radical |
Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Dissolve a sample of N,N'-Divinylurea (5-10 mg) in deuterated chloroform (CDCl₃, 0.75 mL). Record the spectra on a 400 MHz or higher NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of a solid sample of N,N'-Divinylurea using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Obtain the mass spectrum using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI analysis.
Visualizations
Synthesis Pathway
Caption: Proposed synthesis of N,N'-Divinylurea from urea and vinyl acetate.
Experimental Workflow
Caption: Workflow for the synthesis and purification of N,N'-Divinylurea.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of N,N'-Divinylurea. The proposed synthetic protocol offers a practical route for its preparation, and the expected characterization data serves as a benchmark for researchers in the field. Further experimental validation is necessary to confirm the precise reaction conditions and spectroscopic details. The availability of pure N,N'-Divinylurea will undoubtedly facilitate the exploration of its polymerization and the development of novel materials for a wide range of applications in materials science and drug development.
An In-depth Technical Guide to the Properties of N,N'-Disubstituted Ureas as Monomers: A Case Study of N,N'-Diphenylurea
Disclaimer: Information regarding N,N'-Divinylurea is scarce in publicly available scientific literature. This guide will focus on the well-characterized monomer, N,N'-Diphenylurea, as a representative example of N,N'-disubstituted ureas. The principles and methodologies described herein may provide a foundational understanding for researchers investigating related monomers such as N,N'-Divinylurea.
Introduction
N,N'-disubstituted ureas are a class of organic compounds characterized by a central urea moiety with organic substituents on each nitrogen atom. These compounds are of significant interest to researchers and drug development professionals due to their versatile chemical properties and the unique characteristics of the resulting polymers. Polyureas, synthesized from these monomers, find applications in various fields, including the development of novel biomaterials and drug delivery systems. This technical guide provides a comprehensive overview of the properties of N,N'-diphenylurea as a model monomer, covering its synthesis, physicochemical properties, polymerization behavior, and potential applications.
Physicochemical Properties of N,N'-Diphenylurea
A summary of the key physical and chemical properties of N,N'-diphenylurea is presented below. These properties are crucial for understanding its behavior in various chemical processes, including polymerization and formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| Appearance | Colorless rhombic crystals or white to pale brown powder | [2][3] |
| Melting Point | 232 - 243 °C | [1][3] |
| Boiling Point | 262 °C (decomposes) | [1][4] |
| Density | 1.239 g/mL | [1] |
| Solubility | Sparingly soluble in water and alcohol; soluble in diethyl ether and acetic acid. | [2] |
Synthesis of N,N'-Diphenylurea
The synthesis of N,N'-diphenylurea can be achieved through several routes. A common laboratory-scale synthesis involves the reaction of aniline with urea.
Synthesis from Aniline and Urea
A straightforward and high-yield synthesis of N,N'-diphenylurea involves the reaction of aniline with urea, often in the presence of a solvent and with heating.[5]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, combine aniline and urea in a molar ratio of 5:1.[5]
-
Solvent: While the reaction can proceed without an additional solvent, glacial acetic acid can be used.[6]
-
Reaction Conditions: Heat the mixture to 180°C with continuous stirring under a nitrogen atmosphere for 1.5 hours.[5]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield N,N'-diphenylurea as a crystalline solid.
Below is a diagram illustrating the synthesis pathway of N,N'-diphenylurea from aniline and urea.
Caption: Synthesis of N,N'-Diphenylurea from Aniline and Urea.
Spectroscopic Properties of N,N'-Diphenylurea
Spectroscopic analysis is essential for the characterization and identification of N,N'-diphenylurea.
Infrared (IR) Spectroscopy
The IR spectrum of N,N'-diphenylurea exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching |
| ~1650 | C=O stretching (Amide I) |
| ~1550 | N-H bending and C-N stretching (Amide II) |
| ~1300 | C-N stretching |
| 750-700 and 690 | C-H bending (monosubstituted benzene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the structure of N,N'-diphenylurea.
¹H NMR (DMSO-d₆, δ in ppm):
-
~8.7 (s, 2H): N-H protons
-
~7.5-7.0 (m, 10H): Aromatic protons of the phenyl groups
¹³C NMR (DMSO-d₆, δ in ppm):
-
~153: C=O (urea carbonyl)
-
~140: C-N (aromatic carbon attached to nitrogen)
-
~129, ~122, ~118: Aromatic carbons
Polymerization of N,N'-Disubstituted Ureas
N,N'-disubstituted ureas can serve as monomers in the synthesis of polyureas. The polymerization mechanism typically involves a polycondensation reaction. For divinyl-substituted ureas like the theoretical N,N'-divinylurea, polymerization would likely proceed via radical polymerization of the vinyl groups.
Polycondensation of N,N'-Diphenylurea Precursors
While N,N'-diphenylurea itself is not typically used directly for high molecular weight polymer synthesis due to the stability of the N-phenyl bond, its precursors, such as aromatic diamines and diisocyanates, are fundamental to polyurea synthesis.
Experimental Protocol for Polyurea Synthesis (General):
-
Monomer Preparation: A diisocyanate (e.g., MDI) and a diamine are used as monomers.
-
Solvent: A dry, aprotic solvent such as N,N-dimethylacetamide (DMAc) is commonly used.[7]
-
Reaction: The diisocyanate is dissolved in the solvent, and the diamine solution is added dropwise with vigorous stirring under an inert atmosphere. The reaction is typically exothermic and proceeds rapidly at room temperature.
-
Polymer Isolation: The resulting polyurea often precipitates from the reaction mixture and can be isolated by filtration, washed with a non-solvent (e.g., water or methanol), and dried under vacuum.
The following diagram illustrates the general polyaddition reaction for polyurea synthesis.
Caption: General Polyaddition Reaction for Polyurea Synthesis.
Applications in Drug Development
Polyureas are investigated for various biomedical applications, particularly in drug delivery, due to their biocompatibility and the potential for creating biodegradable materials.[7] The urea linkages can form strong hydrogen bonds, leading to polymers with robust mechanical properties. The versatility in the choice of diamine and diisocyanate monomers allows for the tuning of polymer properties, such as degradation rate and drug release kinetics, to suit specific therapeutic needs.
The workflow for developing a polyurea-based drug delivery system is outlined below.
Caption: Drug Delivery System Development Workflow.
Conclusion
While specific data on N,N'-divinylurea as a monomer is limited, the study of analogous compounds like N,N'-diphenylurea provides a valuable framework for understanding the properties and potential of N,N'-disubstituted ureas. The well-established synthesis routes, detailed physicochemical and spectroscopic data, and the versatile polymerization chemistry of N,N'-diphenylurea and its precursors highlight the potential of this class of monomers in the development of advanced polymers for various applications, including the pharmaceutical and biomedical fields. Further research into the synthesis and polymerization of N,N'-divinylurea is warranted to explore its unique properties and potential applications.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. N,N�-diphenylurea [chemister.ru]
- 3. N,N'-Diphenylurea, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 1,3-DIPHENYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]
- 7. Polyureas Versatile Polymers for New Academic and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Properties of Poly(N,N'-Divinylurea): A Technical Overview
General Thermal Behavior of Urea-Containing Polymers
Polymers containing urea linkages are known for their distinct thermal characteristics, largely influenced by strong intermolecular hydrogen bonding. These interactions contribute to relatively high thermal stability. The thermal degradation of polyureas typically occurs in multiple stages. The initial decomposition often involves the breakdown of the urea linkage, which can proceed through various mechanisms, including dissociation back to isocyanate and amine, or the formation of other byproducts.
For instance, studies on various polyureas have shown that they generally start to decompose at temperatures around 200°C. The decomposition process can be complex, with multiple weight loss steps observed in thermogravimetric analysis (TGA), corresponding to the degradation of different segments of the polymer chain.
Expected Thermal Properties of Poly(N,N'-Divinylurea)
Based on its chemical structure, several key thermal properties of poly(N,N'-Divinylurea) can be anticipated:
-
Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The presence of the vinyl groups and the potential for crosslinking would likely result in a relatively high Tg.
-
Melting Temperature (Tm): As poly(N,N'-Divinylurea) is a thermoset, it is not expected to have a distinct melting point. Instead of melting, it will decompose at elevated temperatures.
-
Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade. The urea linkages are expected to be the initial sites of thermal degradation.
-
Thermal Conductivity: As with most polymers, poly(N,N'-Divinylurea) is expected to be a thermal insulator with low thermal conductivity.
Data on Analogous Polymers
Due to the lack of specific data for poly(N,N'-Divinylurea), we present a summary of thermal properties for other urea-containing polymers to provide a comparative context. It is crucial to note that these values are for different, albeit related, materials and should not be directly extrapolated to poly(N,N'-Divinylurea).
| Polymer/Material Class | Glass Transition Temperature (Tg) | Decomposition Temperature (Onset) | Notes |
| General Polyureas | Variable (depends on hard/soft segments) | ~200 - 350 °C | Decomposition often occurs in multiple stages. |
| Urea-Formaldehyde Resins | Not typically reported | ~200 - 250 °C | Thermosetting resins that degrade rather than melt. |
| Poly(vinyl alcohol) | ~85 °C | ~200 °C | A vinyl polymer for comparison of the backbone. |
Disclaimer: This table is for illustrative purposes only. The thermal properties of polymers are highly dependent on their specific chemical structure, molecular weight, and any additives present.
Experimental Protocols for Thermal Analysis
To determine the thermal properties of poly(N,N'-Divinylurea), a series of standard characterization techniques should be employed. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative degradation studies).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature, from which the onset of decomposition and the temperatures of maximum weight loss can be determined.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and to observe any other thermal transitions.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, which typically involves a heating-cooling-heating cycle to erase any prior thermal history. A common heating and cooling rate is 10-20 °C/min.
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram.
Workflow for Thermal Property Characterization
The logical flow for a comprehensive thermal analysis of a polymer like poly(N,N'-Divinylurea) is illustrated in the diagram below.
An In-depth Technical Guide to the Solubility of N,N'-Divinylurea in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for studying the solubility of N,N'-Divinylurea in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and data presentation frameworks to enable researchers to conduct these studies in their own laboratories.
Introduction
N,N'-Divinylurea is a bifunctional monomer containing two reactive vinyl groups, making it a valuable crosslinking agent in the synthesis of polymers. The solubility of this monomer in organic solvents is a critical parameter for its application in polymer chemistry, influencing reaction kinetics, processability, and the properties of the final polymeric materials. Understanding and quantifying the solubility of N,N'-Divinylurea is therefore essential for optimizing polymerization processes and developing new materials. This guide outlines the synthesis of N,N'-Divinylurea and provides a detailed experimental protocol for determining its solubility.
Synthesis of N,N'-Divinylurea
The synthesis of N,N'-Divinylurea can be achieved through various methods. One common approach involves the reaction of vinyl isocyanate with water. However, this reaction can be exothermic and may lead to polymerization.[1] A more controlled synthesis is often preferred to obtain the pure monomer. The following diagram illustrates a general synthesis pathway.
References
Quantum Chemical Calculations for N,N'-Divinylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of N,N'-Divinylurea. While direct experimental and computational studies on N,N'-Divinylurea are not extensively reported in current literature, this document outlines a robust computational methodology based on well-established practices for similar urea derivatives. This guide is intended to serve as a foundational resource for researchers initiating computational investigations into the structural, electronic, and spectroscopic properties of N,N'-Divinylurea and its analogues, which are of interest in polymer chemistry and drug development. The protocols detailed herein leverage Density Functional Theory (DFT), a versatile and accurate method for studying organic molecules.
Introduction
Urea and its derivatives are a cornerstone in organic chemistry and pharmacology, exhibiting a wide range of biological activities and serving as versatile building blocks in materials science. N,N'-Divinylurea, with its reactive vinyl groups, presents a particularly interesting case for polymerization and as a scaffold in medicinal chemistry. Understanding its three-dimensional structure, conformational landscape, and electronic properties is crucial for predicting its reactivity, stability, and potential biological interactions.
Quantum chemical calculations offer a powerful, non-experimental route to elucidate these molecular properties with high accuracy.[1] By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic characteristics such as molecular orbitals and charge distributions.[2] This guide provides a standardized protocol for conducting such calculations on N,N'-Divinylurea, drawing from established methodologies for related compounds.
Theoretical Background
The recommended computational approach is Density Functional Theory (DFT). DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] It is computationally less demanding than other high-level methods while providing a good balance of accuracy for a wide range of molecular systems, particularly for organic molecules.[3]
A typical DFT calculation requires the selection of a functional and a basis set.[4]
-
Functional: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules, offering reliable results for geometries and energies.[5][6]
-
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311G, is recommended for this type of system. It is a triple-zeta basis set that provides a flexible description of the valence electrons and includes polarization functions on both heavy atoms (*) and hydrogen atoms ( ) to accurately describe anisotropic electron density, which is crucial for systems with heteroatoms and double bonds.[7]
Proposed Computational Workflow
A systematic workflow is essential for obtaining reliable and reproducible results. The following diagram illustrates the proposed computational pipeline for the quantum chemical analysis of N,N'-Divinylurea.
Caption: A typical workflow for quantum chemical calculations.
Detailed Computational Protocol
This section provides a step-by-step protocol for the quantum chemical characterization of N,N'-Divinylurea. This protocol is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or PySCF.[8]
4.1. Step 1: Molecular Model Construction
-
Build the 3D Structure: Construct the N,N'-Divinylurea molecule using a molecular modeling program (e.g., Avogadro, ChemDraw, GaussView).
-
Define Initial Conformations: Due to rotation around the C-N bonds, several conformers (e.g., cis-cis, cis-trans, trans-trans with respect to the carbonyl group) are possible. It is crucial to build all plausible initial structures to identify the global minimum energy conformer.
4.2. Step 2: Geometry Optimization
-
Select Level of Theory: Specify the B3LYP functional and the 6-311G** basis set.
-
Perform Optimization: Run a geometry optimization calculation for each starting conformer. This procedure systematically alters the molecular geometry to find the lowest energy structure on the potential energy surface.
-
Convergence Criteria: Use tight convergence criteria to ensure a true minimum is located.
4.3. Step 3: Vibrational Frequency Analysis
-
Perform Frequency Calculation: Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311G**).
-
Verify Minimum: Confirm that the optimized structure corresponds to a true energy minimum by checking for the absence of imaginary frequencies. A stable molecule will have all real (positive) vibrational frequencies.
-
Thermodynamic Data: This calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
4.4. Step 4: Electronic Property Calculation
-
Single-Point Energy: Perform a single-point energy calculation on the final optimized geometry to obtain detailed electronic structure information.
-
Extract Properties: From the output, extract key electronic properties, including:
-
Total energy
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies
-
HOMO-LUMO gap (an indicator of chemical reactivity and electronic excitation energy)
-
Mulliken or Natural Bond Orbital (NBO) atomic charges
-
Dipole moment
-
Data Presentation (Exemplary Data)
The following tables present exemplary data that would be obtained from the calculations described above for the most stable conformer of N,N'-Divinylurea. These values are for illustrative purposes to demonstrate how results should be structured.
Table 1: Optimized Geometric Parameters (Exemplary) Bond lengths in Angstroms (Å), Bond and Dihedral Angles in Degrees (°)
| Parameter | Atom(s) | Calculated Value |
| Bond Lengths | ||
| C=O | 1.23 | |
| C-N | 1.38 | |
| N-C(vinyl) | 1.42 | |
| C=C(vinyl) | 1.34 | |
| Bond Angles | ||
| N-C-N | 115.0 | |
| O=C-N | 122.5 | |
| C-N-C(vinyl) | 125.0 | |
| Dihedral Angle | ||
| C(vinyl)-N-C-N | 180.0 (trans) |
Table 2: Calculated Thermodynamic and Electronic Properties (Exemplary)
| Property | Value | Units |
| Total Energy | -418.xxxxxx | Hartrees |
| Zero-Point Vibrational Energy | 110.xx | kcal/mol |
| Enthalpy (298.15 K) | -418.xxxxxx | Hartrees |
| Gibbs Free Energy (298.15 K) | -418.xxxxxx | Hartrees |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Dipole Moment | 3.5 | Debye |
Table 3: Key Calculated Vibrational Frequencies (Exemplary)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C=O) | 1690 | Carbonyl stretch |
| ν(N-H) | N/A | (No N-H in this molecule) |
| ν(C=C) | 1640 | Vinyl C=C stretch |
| δ(N-C-N) | 1550 | Urea backbone deformation |
| γ(=C-H) | 950 | Vinyl C-H out-of-plane bend |
Mandatory Visualizations
6.1. Molecular Structure of N,N'-Divinylurea
The following diagram shows a possible conformation of N,N'-Divinylurea with key atoms labeled.
Caption: Molecular structure of N,N'-Divinylurea.
Conclusion
This guide provides a comprehensive and actionable framework for conducting quantum chemical calculations on N,N'-Divinylurea. By following the detailed protocol using DFT with the B3LYP functional and 6-311G** basis set, researchers can obtain valuable insights into the geometric, thermodynamic, and electronic properties of this molecule. The resulting data can inform rational drug design, guide polymerization studies, and provide a deeper understanding of the fundamental chemistry of divinylurea and its derivatives. The structured approach to data presentation and visualization ensures that the computational results are clear, comparable, and ready for integration into broader research and development projects.
References
- 1. Density functional theory - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]
- 5. inpressco.com [inpressco.com]
- 6. Density functional theory (B3LYP/6-311+G**) study of some semicarbazones formation mechanism : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
A Technical Guide to Divinyl Monomers in Polymer Synthesis for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divinyl monomers are a critical class of building blocks in polymer chemistry, enabling the formation of crosslinked and functional polymers with diverse applications, particularly in the biomedical field. Their ability to form network structures imparts unique mechanical properties and allows for the encapsulation and controlled release of therapeutic agents. This in-depth technical guide provides a comprehensive literature review of the synthesis of polymers from divinyl monomers, focusing on polymerization techniques, quantitative data analysis, detailed experimental protocols, and their relevance to drug development.
Core Divinyl Monomers and Their Properties
A variety of divinyl monomers are utilized in polymer synthesis, each contributing distinct properties to the final polymer. Common examples include:
-
Divinylbenzene (DVB): Widely used as a crosslinking agent in the production of ion-exchange resins and monolithic stationary phases for chromatography. It exists in three isomers: ortho-, meta-, and para-DVB.
-
4,4'-Divinylbiphenyl (DVBip): A rigid divinyl monomer that can lead to polymers with high thermal stability.
-
Allyl Methacrylate (AMA): An asymmetrical divinyl monomer containing two double bonds with different reactivities, allowing for a more controlled polymerization process.
-
Divinyl Fumarate (DVF): A monomer where the vinyl groups are conjugated with the fumarate double bond, influencing its electronic properties and copolymerization behavior.[1]
-
Divinyl Ether-Maleic Anhydride (DIVEMA): This copolymer, also known as Pyran copolymer, has inherent biological activity, including antitumor and antiviral properties, making it a valuable component in drug delivery systems.
Polymerization Techniques for Divinyl Monomers
The choice of polymerization technique is crucial in controlling the architecture and properties of the resulting polymers. Both radical and ionic polymerization methods are employed, with controlled radical polymerization techniques offering enhanced control over the polymer structure.
Free Radical Polymerization
Free radical polymerization is a common method for synthesizing polymers from divinyl monomers. However, it can lead to broadly distributed molecular weights and uncontrolled network formation.
Controlled/Living Radical Polymerization
Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), provide precise control over molecular weight, polydispersity, and architecture.[2][3]
-
Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of well-defined branched polymers from divinyl monomers by controlling the equilibrium between active and dormant species.[4] This technique can be used to create soluble branched copolymers by carefully controlling the ratio of monovinyl to divinyl monomer.[4]
-
Nitroxide-Mediated Polymerization (NMP): NMP is another powerful CRP technique for creating polymers with controlled architectures from divinyl monomers. It is known to produce more homogeneous gels compared to conventional free-radical methods.[5]
Anionic Polymerization
Anionic polymerization of divinyl monomers can produce polymers with well-defined structures and narrow molecular weight distributions.[6][7] For instance, the anionic polymerization of 1,4-divinylbenzene can be controlled to selectively polymerize one vinyl group, leaving the other as a pendant group for further functionalization.[6][7]
Cationic Polymerization
Cationic polymerization, often initiated by strong acids or Lewis acids, can be used to synthesize linear copolymers from commercial divinylbenzene, which is a mixture of divinylbenzene and ethylvinylbenzene.[8]
Cyclopolymerization
Cyclopolymerization of non-symmetrical 1,6-dienes can yield soluble, linear polymers containing cyclic structures within the main chain. This technique is particularly useful for creating functional polymers with unique architectures.[9]
Lewis Pair-Mediated Polymerization
Lewis pair-mediated polymerization offers a regioselective approach to polymerizing dissymmetric divinyl polar monomers, resulting in soluble polymers with pendant active vinyl groups and high molecular weights under mild conditions.[10]
Quantitative Data on Divinyl Monomer Polymerization
The following tables summarize key quantitative data from the literature regarding the polymerization of various divinyl monomers.
Table 1: Reactivity Ratios of Divinyl Monomers in Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System | Reference |
| Styrene | p-t-butylstyrene | 1.78 | - | Anionic Copolymerization | [11] |
| 1,2-bis(4-Vinylphenyl)ethane | p-t-butylstyrene | 1.67 | - | Anionic Copolymerization | [11] |
| Styrene | m-divinylbenzene | - | - | Free Radical Copolymerization | [12] |
| Styrene | p-divinylbenzene | - | - | Free Radical Copolymerization | [12] |
Table 2: Molecular Weight and Polydispersity Index (PDI) of Polymers from Divinyl Monomers
| Divinyl Monomer | Comonomer | Polymerization Technique | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| EHMA-MA | - | Free Radical Cyclopolymerization | 40,000-60,000 | - | [9] |
| 1,4-Divinylbenzene | - | Living Anionic Polymerization | up to 60,500 | < 1.05 | [6] |
| Allyl Methacrylate | - | AGET ATRP | 14,900 - 36,900 | 1.2 - 2.0 | [4] |
| Vinyl Methacrylate | - | AGET ATRP | 14,900 - 36,900 | 1.2 - 2.0 | [4] |
| 4,4'-Divinylbiphenyl | Styrene | Nitroxide-Mediated Polymerization | - | - | [5] |
Table 3: Glass Transition Temperature (Tg) of Polymers from Divinyl Monomers
| Divinyl Monomer | Comonomer | Crosslinker Content | Tg (°C) | Reference |
| 1,8-bis(4-Vinylphenyl)octane | p-t-butylstyrene | - | - | [11] |
| EHMA-MA Cyclopolymer | - | - | Stable up to 150 | [9] |
Experimental Protocols
This section provides detailed methodologies for key polymerization techniques involving divinyl monomers.
Protocol 1: Free Radical Polymerization of a Non-Symmetric Divinyl Monomer (EHMA-MA)[9]
-
Monomer Synthesis: The non-symmetric divinyl monomer with a terminal carboxylic acid functionality (EHMA-MA) is synthesized from the reaction of ethyl α-hydroxymethylacrylate (EHMA) with maleic anhydride.
-
Polymerization (Bulk):
-
Place the EHMA-MA monomer in a reaction vessel.
-
Add 2,2'-azobisisobutyronitrile (AIBN) as the initiator.
-
Heat the mixture to initiate polymerization.
-
After the reaction, cool the vessel and dissolve the polymer in a suitable solvent.
-
Precipitate the polymer in a non-solvent and dry under vacuum.
-
-
Polymerization (Solution):
-
Dissolve the EHMA-MA monomer and AIBN in ethyl acetate.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Heat the solution to the desired reaction temperature and maintain for the specified time.
-
Cool the reaction and precipitate the polymer by adding the solution to a non-solvent.
-
Collect the polymer by filtration and dry under vacuum.
-
-
Characterization:
-
Confirm the structure of the monomer and polymer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
-
Determine the degree of cyclization using ¹H NMR.
-
Analyze the molecular weight and polydispersity using Size Exclusion Chromatography (SEC).
-
Evaluate thermal stability using Thermogravimetric Analysis (TGA).
-
Protocol 2: Activators Generated by Electron Transfer (AGET) ATRP of Allyl Methacrylate (AMA)[4]
-
Materials:
-
Monomer: Allyl methacrylate (AMA)
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(II) bromide (CuBr₂)
-
Ligand: Side armed bisoxazoline (SaBOX)
-
Reducing Agent: Ascorbic acid (AsAc)
-
Solvent: Anisole
-
-
Procedure:
-
To a dried Schlenk flask, add CuBr₂, SaBOX ligand, and anisole. Stir until a homogeneous solution is formed.
-
Add AMA monomer and EBiB initiator to the flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Inject a degassed solution of the reducing agent (AsAc) in anisole to start the polymerization.
-
Maintain the reaction at the desired temperature for the specified time.
-
Terminate the polymerization by exposing the solution to air and diluting with a suitable solvent (e.g., THF).
-
Pass the polymer solution through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
-
-
Characterization:
-
Determine monomer conversion using ¹H NMR or gas chromatography (GC).
-
Analyze molecular weight and polydispersity by SEC.
-
Confirm the polymer structure and the presence of pendant vinyl groups using ¹H NMR and ¹³C NMR.
-
Protocol 3: Living Anionic Polymerization of 1,4-Divinylbenzene[6]
-
Materials:
-
Monomer: 1,4-Divinylbenzene (DVB)
-
Initiator: sec-Butyllithium (sec-BuLi)
-
Additive: Potassium tert-butoxide (t-BuOK)
-
Solvent: Tetrahydrofuran (THF)
-
-
Procedure:
-
All manipulations must be performed under high vacuum or in a glovebox filled with inert gas.
-
Purify the DVB monomer and THF solvent rigorously.
-
In a sealed reactor, dissolve t-BuOK in THF.
-
Cool the solution to -78 °C.
-
Add sec-BuLi initiator to the solution.
-
Introduce the DVB monomer to the initiator solution. The polymerization is typically very fast.
-
After the desired reaction time, terminate the polymerization by adding a quenching agent (e.g., degassed methanol).
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
-
Characterization:
-
Determine the molecular weight and PDI using SEC.
-
Verify the polymer structure and the presence of pendant vinyl groups using ¹H NMR and ¹³C NMR spectroscopy.
-
Visualization of Key Processes
Polymerization Mechanism: Free Radical Polymerization of a Divinyl Monomer
Caption: Free radical polymerization of a divinyl monomer.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: General experimental workflow.
Cellular Uptake and Drug Release from a Divinyl Monomer-Based Nanocarrier
Caption: Cellular uptake and drug release mechanism.
Applications in Drug Development
Polymers derived from divinyl monomers are extensively explored for various biomedical applications, particularly in drug delivery. Their crosslinked nature allows for the formation of hydrogels and nanoparticles that can encapsulate therapeutic agents.
-
Controlled Drug Release: The crosslink density of the polymer network can be tuned to control the diffusion and release rate of encapsulated drugs. Hydrogels, for example, can swell in aqueous environments, releasing the drug in a sustained manner.
-
Targeted Drug Delivery: The surface of these polymer nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
-
Biocompatible Carriers: Many divinyl monomer-based polymers are designed to be biocompatible and biodegradable, ensuring their safe use in the body. The copolymer of divinyl ether and maleic anhydride (DIVEMA), for instance, has been investigated as a carrier for antitumor drugs like adriamycin, showing enhanced antitumor activity compared to the free drug.[13]
Conclusion
Divinyl monomers are versatile building blocks for the synthesis of a wide range of polymers with tunable properties. The choice of monomer and polymerization technique allows for the precise control of polymer architecture, from linear, soluble cyclopolymers to highly crosslinked networks. This control is paramount for their application in the biomedical field, especially in the design of advanced drug delivery systems. The ability to create biocompatible polymers with controlled drug release profiles positions divinyl monomer-based materials as a promising platform for the development of next-generation therapeutics. Further research into novel divinyl monomers and polymerization methods will continue to expand the scope and efficacy of these materials in addressing critical challenges in medicine and drug development.
References
- 1. Frontiers | Workflow for computational characterization of PDMS cross-linked systems [frontiersin.org]
- 2. Educational series: turning monomers into crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00912B [pubs.rsc.org]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient access to well-defined linear polymers with substantial vinyl pendants via ATRP of divinyl monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. New Insight into the ATRP of Monovinyl and Divinyl Monomers [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. web.itu.edu.tr [web.itu.edu.tr]
- 12. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Health and Safety Considerations for Handling N,N'-Divinylurea
Disclaimer: N,N'-Divinylurea is a specialized chemical with limited publicly available safety and toxicological data. This guide is compiled based on the general principles of chemical safety, information on structurally similar compounds such as substituted ureas and vinyl-containing molecules, and standard practices for handling reactive monomers. The information herein should be used as a supplementary resource to a comprehensive, substance-specific Safety Data Sheet (SDS) which should be obtained from the supplier. A thorough risk assessment must be conducted by qualified personnel before handling this compound.
Introduction
N,N'-Divinylurea is a urea derivative containing two reactive vinyl groups. This structure suggests that it may act as a monomer or crosslinking agent in polymerization reactions. The presence of both the urea backbone and vinyl functionalities necessitates a careful evaluation of its potential health and safety hazards. This document provides a detailed overview of the anticipated toxicological properties, reactivity hazards, and recommended safety protocols for researchers, scientists, and drug development professionals handling N,N'-Divinylurea.
Hazard Identification and Reactivity
Due to the lack of specific data for N,N'-Divinylurea, this section extrapolates potential hazards from its functional groups: the urea core and the vinyl groups.
Reactivity of Vinyl Groups
The vinyl groups make N,N'-Divinylurea susceptible to polymerization. This reaction can be initiated by heat, light, or the presence of radical initiators.
-
Uncontrolled Polymerization: The polymerization of vinyl monomers is an exothermic process. If not properly controlled, the reaction can lead to a rapid increase in temperature and pressure within a container, potentially resulting in a fire or explosion.[1][2]
-
Inhibitors: Commercially available vinyl monomers are typically stabilized with inhibitors to prevent spontaneous polymerization. The level of these inhibitors can be depleted over time, especially when stored at elevated temperatures or exposed to light.[1][2]
-
Incompatible Materials: Contact with strong oxidizing agents, acids, bases, and radical initiators can trigger a hazardous polymerization.[3][4]
General Reactivity of Substituted Ureas
Substituted ureas are generally stable compounds but can react with certain classes of chemicals.[3][5]
-
Hydrolysis: Like other amides, ureas can undergo hydrolysis under acidic or basic conditions, although typically this requires heating.
-
Reaction with Strong Oxidizers: Contact with strong oxidizing agents should be avoided.[3]
-
Thermal Decomposition: At elevated temperatures, decomposition may produce hazardous gases such as carbon oxides and nitrogen oxides.[3][6]
Toxicological Assessment (by Analogy)
As no specific toxicological data for N,N'-Divinylurea are publicly available, the following assessment is based on the known toxicology of vinyl compounds and substituted ureas.
Toxicology of Vinyl Compounds
Vinyl compounds exhibit a range of toxicities, with some being potent carcinogens and hepatotoxins.[7][8][9]
-
Acute Toxicity: Inhalation of volatile vinyl compounds can cause central nervous system (CNS) effects, including dizziness, drowsiness, headache, and at high concentrations, anesthesia and respiratory depression.[8][10][11]
-
Chronic Toxicity: Long-term exposure to certain vinyl compounds, notably vinyl chloride, is associated with liver damage and an increased risk of a rare form of liver cancer (angiosarcoma).[9][10][11] Other potential chronic effects include neurological symptoms and skin changes.[10]
-
Genotoxicity and Carcinogenicity: The metabolism of some vinyl compounds can lead to the formation of reactive epoxides that can bind to DNA, potentially causing mutations and cancer.[7][10] However, not all N-vinyl compounds are genotoxic.[7] Given the potential for metabolic activation, N,N'-Divinylurea should be handled as a potential carcinogen until data proves otherwise.
Toxicology of Substituted Ureas
Substituted ureas generally exhibit low to moderate acute toxicity.[12] Their primary health effects are often related to irritation.
-
Acute Toxicity: Some substituted ureas are classified as harmful if swallowed, inhaled, or in contact with skin.[13]
-
Irritation: They may cause irritation to the skin, eyes, and respiratory tract.[14]
-
Sensitization: Some urea derivatives, particularly thioureas, can be skin sensitizers.[6]
Quantitative Data from Analogous Compounds
The following tables summarize key data for structurally related compounds to provide a frame of reference for the potential properties of N,N'-Divinylurea.
Table 1: Physical and Chemical Properties of Analogous Compounds
| Property | N,N'-Diphenylurea | Phenylurea |
| CAS Number | 102-07-8[3] | 64-10-8 |
| Molecular Formula | C13H12N2O[15] | C7H8N2O[3] |
| Molecular Weight | 212.25 g/mol [15] | 136.15 g/mol [3] |
| Appearance | White to off-white solid[3] | Beige solid[3] |
| Melting Point | 232 - 238 °C[3] | 143 - 149 °C[3] |
| Boiling Point | 260 - 262 °C[3] | 238 °C[3] |
| Solubility | Insoluble in water[5] | Moderately soluble in water[3] |
Table 2: Toxicological Data of Analogous Compounds
| Compound | Route | Species | Value | Reference |
| 1,3-Diphenylurea | Oral (LDLO) | Rat | 500 mg/kg | Cayman Chemical SDS |
| Intraperitoneal (LD50) | Mouse | 200 mg/kg | Cayman Chemical SDS | |
| Vinyl Chloride | Inhalation (LC50) | Rat | 150,000 ppm (4h) | EPA[9] |
| Classification | Group A, human carcinogen | EPA[9] |
Experimental Protocols and Safe Handling
Given the reactive nature and unknown toxicity of N,N'-Divinylurea, stringent safety protocols must be followed.
Risk Assessment Workflow
Before any experimental work, a thorough risk assessment should be conducted.[16][17]
Caption: Risk assessment workflow for handling N,N'-Divinylurea.
Engineering Controls
-
Ventilation: All handling of N,N'-Divinylurea, including weighing and transfers, should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][14]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible.[13]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][13]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Consult a glove compatibility chart for specific recommendations.[13]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary.[3]
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]
Storage and Handling
-
Storage: Store in a cool, dry, well-ventilated area, away from heat, light, and incompatible materials.[1][13] The container should be tightly sealed.
-
Inhibitor Monitoring: If stored for extended periods, the inhibitor level should be checked according to the supplier's recommendations.[1]
-
Waste Disposal: Dispose of waste N,N'-Divinylurea and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[13]
Hypothetical Experimental Workflow: Synthesis/Handling
The following workflow outlines key safety steps for a typical laboratory-scale reaction using N,N'-Divinylurea.
Caption: Safe experimental workflow for N,N'-Divinylurea.
Potential Signaling Pathways of Toxicity
The toxicity of vinyl compounds is often linked to their metabolism by cytochrome P450 enzymes in the liver.[8] This can produce a reactive epoxide intermediate, which is a key step in the pathway to toxicity.
Caption: Inferred metabolic activation pathway for N,N'-Divinylurea.
This pathway illustrates the potential for N,N'-Divinylurea to be metabolized into a reactive intermediate. This intermediate can then either be detoxified or react with cellular macromolecules like DNA and proteins, leading to mutations and cell damage, which are the hallmarks of chemical carcinogenesis and organ toxicity.[10]
Conclusion
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. plasticseurope.org [plasticseurope.org]
- 3. fishersci.com [fishersci.com]
- 4. N,N′-Diphenylurea SDS, 102-07-8 Safety Data Sheets - ECHEMI [echemi.com]
- 5. 1,3-DIPHENYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gov.uk [gov.uk]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. Vinyl Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 11. poison.org [poison.org]
- 12. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
- 14. N,N'-Diphenylurea(102-07-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. Carbanilide | C13H12N2O | CID 7595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 17. mines.edu [mines.edu]
N,N'-Divinylurea: An In-Depth Technical Guide to Chemical Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Divinylurea is a bifunctional monomer containing two reactive vinyl groups, making it a valuable building block in polymer chemistry and a potential component in drug delivery systems. However, the presence of these vinyl groups also renders the molecule susceptible to polymerization, necessitating a thorough understanding of its chemical stability and appropriate storage conditions to ensure its integrity and performance. This technical guide provides a comprehensive overview of the factors influencing the stability of N,N'-Divinylurea, recommendations for its storage, and a discussion of its potential degradation pathways. Due to the limited availability of specific quantitative stability data for N,N'-Divinylurea in publicly accessible literature, this guide draws upon established principles of vinyl monomer chemistry and available information on related compounds to provide best-practice recommendations.
Chemical Properties and Intrinsic Stability
N,N'-Divinylurea (DVU) is a urea derivative with the chemical formula C₅H₈N₂O. The molecule's reactivity is primarily dictated by the two N-vinyl groups (-N-CH=CH₂). These groups are prone to free-radical polymerization, a reaction that can be initiated by heat, light (UV radiation), or the presence of radical initiators. This inherent reactivity is the central challenge in the storage and handling of DVU.
Table 1: General Chemical Properties of N,N'-Divinylurea (Predicted and Analogous Data)
| Property | Value | Source/Basis |
| Molecular Formula | C₅H₈N₂O | - |
| Molecular Weight | 112.13 g/mol | - |
| Appearance | White to off-white crystalline solid (predicted) | Analogy to similar urea derivatives |
| Solubility | Soluble in many organic solvents | General solubility of vinyl monomers |
| Reactivity | Prone to polymerization | Presence of two vinyl groups |
Factors Influencing the Stability of N,N'-Divinylurea
The stability of N,N'-Divinylurea is influenced by several external factors that can initiate or accelerate its polymerization and degradation.
Temperature
Elevated temperatures provide the activation energy required for the initiation of free-radical polymerization. As with most vinyl monomers, the rate of polymerization of DVU is expected to increase significantly with increasing temperature. To minimize thermal polymerization, storage at reduced temperatures is crucial. While specific data for DVU is unavailable, a general guideline for reactive monomers is to store them at refrigerated temperatures (2-8 °C).
Light
Ultraviolet (UV) radiation can act as an initiator for free-radical polymerization. Exposure of N,N'-Divinylurea to sunlight or other sources of UV light can lead to rapid and uncontrolled polymerization. Therefore, it is imperative to store the compound in amber or opaque containers to protect it from light.
Oxygen and Peroxides
Oxygen can react with vinyl monomers to form peroxides, which can then act as radical initiators for polymerization. While oxygen can also have an inhibitory effect at low concentrations, the formation of peroxides is a significant risk. It is therefore advisable to store N,N'-Divinylurea under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
Presence of Initiators and Contaminants
Accidental contamination with radical initiators (e.g., peroxides, azo compounds) or certain metal ions can trigger polymerization. Care should be taken to use clean equipment and to avoid any cross-contamination during handling and storage.
Recommended Storage Conditions
Based on the principles of vinyl monomer stability, the following storage conditions are recommended for N,N'-Divinylurea to ensure its long-term integrity:
Table 2: Recommended Storage Conditions for N,N'-Divinylurea
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize thermally initiated polymerization. |
| Light | Store in amber or opaque containers | To prevent photo-initiated polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | To prevent the formation of peroxide initiators. |
| Inhibitors | Addition of a suitable inhibitor (e.g., MEHQ, BHT) | To quench free radicals and prevent premature polymerization. |
| Container | Tightly sealed, clean, and dry containers | To prevent contamination and moisture ingress. |
Use of Polymerization Inhibitors
To further enhance the stability of N,N'-Divinylurea during storage, the addition of a small amount of a free-radical inhibitor is highly recommended. The choice of inhibitor and its concentration will depend on the intended application and the required shelf life.
Commonly used inhibitors for vinyl monomers include:
-
Monomethyl ether of hydroquinone (MEHQ): Typically used at concentrations of 10-100 ppm.
-
Butylated hydroxytoluene (BHT): Effective at similar concentrations.
It is crucial to ensure that the chosen inhibitor is compatible with the downstream application of the N,N'-Divinylurea.
Potential Degradation and Polymerization Pathways
The primary route of instability for N,N'-Divinylurea is free-radical polymerization. This process can be broken down into three main stages: initiation, propagation, and termination.
Caption: Free-radical polymerization pathway of N,N'-Divinylurea.
In addition to polymerization, N,N'-Divinylurea may be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the cleavage of the urea linkage and the formation of vinylamine (which would likely rearrange) and other degradation products. However, under neutral and anhydrous conditions, this pathway is expected to be minimal.
Experimental Protocols for Stability Assessment
Due to the lack of specific published protocols for N,N'-Divinylurea, the following are general methodologies that can be adapted for its stability assessment.
Protocol for Monitoring Polymerization by HPLC
Objective: To quantify the remaining monomer content over time under different storage conditions.
Methodology:
-
Sample Preparation: Prepare solutions of N,N'-Divinylurea in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Storage: Store the samples under various conditions (e.g., different temperatures, light exposures).
-
Sampling: At specified time points, withdraw an aliquot of each sample.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of N,N'-Divinylurea.
-
Quantification: Use a calibration curve prepared from a freshly prepared standard of N,N'-Divinylurea to determine the concentration of the monomer in each sample.
-
-
Data Analysis: Plot the concentration of N,N'-Divinylurea as a function of time for each storage condition to determine the rate of degradation/polymerization.
Protocol for Detecting Polymer Formation by Size Exclusion Chromatography (SEC)
Objective: To detect the formation of oligomers and polymers.
Methodology:
-
Sample Preparation and Storage: As described in the HPLC protocol.
-
SEC Analysis:
-
Column: A set of SEC columns with appropriate pore sizes to separate the monomer from higher molecular weight species.
-
Mobile Phase: A solvent in which both the monomer and the polymer are soluble (e.g., tetrahydrofuran).
-
Detection: Refractive index (RI) or UV detection.
-
-
Data Analysis: The appearance and growth of peaks at shorter retention times (higher molecular weights) indicate the formation of oligomers and polymers.
Logical Workflow for Stability Testing
The following diagram outlines a logical workflow for a comprehensive stability study of N,N'-Divinylurea.
Caption: Workflow for a comprehensive stability assessment of N,N'-Divinylurea.
Conclusion
The chemical stability of N,N'-Divinylurea is a critical consideration for its successful application in research and development. Its propensity to undergo free-radical polymerization necessitates strict control over storage and handling conditions. By adhering to the recommendations outlined in this guide, including storage at refrigerated temperatures, protection from light, use of an inert atmosphere, and the addition of appropriate inhibitors, the integrity of N,N'-Divinylurea can be maintained. The provided experimental frameworks offer a starting point for researchers to develop specific stability-indicating methods and to establish a reliable shelf-life for this versatile monomer. Further research to generate specific quantitative stability data for N,N'-Divinylurea is highly encouraged to refine these recommendations.
Methodological & Application
Application Notes and Protocols for N,N'-Divinylurea as a Crosslinking Agent for Hydrogels
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific examples or established protocols for the use of N,N'-Divinylurea as a crosslinking agent for hydrogels. The following application notes and protocols are therefore presented as a generalized guide based on the principles of hydrogel chemistry and the known reactivity of similar divinyl-containing crosslinking agents, such as N,N'-methylenebis(acrylamide) (MBA). These protocols are intended to serve as a starting point for researchers and will require optimization for specific applications.
Introduction to N,N'-Divinylurea in Hydrogel Formation
N,N'-Divinylurea is a bifunctional monomer containing two vinyl groups, which makes it a potential candidate for acting as a crosslinking agent in free-radical polymerization reactions to form hydrogels. When copolymerized with a primary monomer (e.g., acrylamide, acrylic acid, N-isopropylacrylamide), the vinyl groups of N,N'-Divinylurea can participate in the growing polymer chains, creating covalent crosslinks that result in a three-dimensional network structure characteristic of hydrogels. The urea functional group within the crosslinker may impart unique properties to the hydrogel, such as altered hydrophilicity, hydrogen bonding capabilities, and potential for specific interactions with biomolecules.
Potential Advantages:
-
The urea moiety may enhance hydrogen bonding within the hydrogel network, potentially improving mechanical strength and water retention properties.
-
The biocompatibility of urea suggests that hydrogels crosslinked with N,N'-Divinylurea could be suitable for biomedical applications, pending toxicological evaluation.
-
The specific chemistry of the urea linkage may offer different degradation kinetics compared to more common ester- or amide-based crosslinkers.
Experimental Protocols
This protocol describes the synthesis of a simple polyacrylamide hydrogel using N,N'-Divinylurea as the crosslinking agent via free-radical polymerization.
Materials:
-
Acrylamide (Monomer)
-
N,N'-Divinylurea (Crosslinking Agent)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Catalyst)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Glass vials or molds
-
Vortex mixer
-
Pipettes
-
Spatulas and weighing balance
-
Nitrogen or Argon gas source (optional, for deoxygenation)
Procedure:
-
Preparation of Monomer and Crosslinker Stock Solutions:
-
Prepare a 30% (w/v) stock solution of acrylamide in DI water.
-
Prepare a 2% (w/v) stock solution of N,N'-Divinylurea in DI water. Note: The solubility of N,N'-Divinylurea may need to be experimentally determined and the solvent adjusted if necessary.
-
-
Preparation of Initiator and Catalyst Solutions:
-
Prepare a 10% (w/v) solution of APS in DI water. (Prepare fresh daily).
-
Use TEMED as supplied.
-
-
Hydrogel Formulation:
-
In a glass vial, combine the acrylamide and N,N'-Divinylurea stock solutions to achieve the desired final concentrations. A typical starting point is a 10% final concentration of acrylamide and a 0.5 mol% (relative to acrylamide) concentration of N,N'-Divinylurea.
-
Add DI water to reach the final desired volume.
-
Gently vortex the solution to ensure homogeneity.
-
(Optional but recommended) Deoxygenate the solution by bubbling with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
Add the APS solution to the monomer/crosslinker mixture (a typical starting concentration is 0.1% w/v of the total solution).
-
Add TEMED to catalyze the reaction (a typical starting concentration is 0.1% v/v of the total solution).
-
Immediately and thoroughly mix the solution by gentle vortexing or pipetting.
-
-
Gelation:
-
Quickly transfer the solution into the desired molds (e.g., between two glass plates with a spacer for thin films, or in small vials for cylindrical gels).
-
Allow the polymerization to proceed at room temperature for at least 1 hour, or until a solid gel is formed.
-
-
Purification:
-
After gelation, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water or PBS to allow unreacted monomers, crosslinkers, and initiators to diffuse out.
-
Change the washing solution every 12 hours for at least 3 days.
-
2.2.1. Swelling Behavior
-
Cut the purified hydrogel into pre-weighed discs of a known initial dry weight (Wd). To obtain the dry weight, lyophilize a set of representative samples.
-
Immerse the hydrogel discs in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and weigh them to obtain the swollen weight (Ws).
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100
2.2.2. Mechanical Testing (Compressive Modulus)
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Perform unconfined compression testing using a universal testing machine equipped with a suitable load cell.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the resulting stress.
-
The compressive modulus can be calculated from the slope of the linear region of the stress-strain curve (typically between 5% and 15% strain).
Data Presentation (Illustrative Data)
The following tables present hypothetical data to illustrate the expected influence of N,N'-Divinylurea concentration on hydrogel properties.
Table 1: Effect of N,N'-Divinylurea Concentration on Swelling Ratio of Poly(acrylamide) Hydrogels.
| Acrylamide Concentration (w/v) | N,N'-Divinylurea (mol% to Acrylamide) | Equilibrium Swelling Ratio in PBS (%) |
| 10% | 0.5% | 1200 ± 80 |
| 10% | 1.0% | 850 ± 65 |
| 10% | 2.0% | 500 ± 40 |
Table 2: Effect of N,N'-Divinylurea Concentration on Compressive Modulus of Poly(acrylamide) Hydrogels.
| Acrylamide Concentration (w/v) | N,N'-Divinylurea (mol% to Acrylamide) | Compressive Modulus (kPa) |
| 10% | 0.5% | 10 ± 1.5 |
| 10% | 1.0% | 25 ± 3.0 |
| 10% | 2.0% | 55 ± 5.0 |
Mandatory Visualizations
Caption: Workflow for hydrogel synthesis using a divinyl crosslinker.
Caption: Workflow for the characterization of hydrogel properties.
Application Notes and Protocols: Copolymerization of N,N'-Divinylurea with Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of N,N'-Divinylurea (DVU) with various vinyl monomers. This document details the synthesis, characterization, and potential applications of the resulting copolymers, with a particular focus on their relevance in drug development.
Introduction
N,N'-Divinylurea is a divinyl monomer that can undergo free-radical polymerization to form crosslinked networks or be copolymerized with monofunctional vinyl monomers to produce soluble, branched, or graft copolymers. The urea functionality imparts unique properties to the resulting polymers, including hydrophilicity, hydrogen bonding capabilities, and potential biocompatibility. These characteristics make copolymers of N,N'-Divinylurea attractive candidates for various biomedical applications, including drug delivery systems, hydrogels, and biomaterials.
The copolymerization of N,N'-Divinylurea with common vinyl monomers such as N-vinylpyrrolidone (NVP) and vinyl acetate (VAc) allows for the tailoring of polymer properties to suit specific applications. For instance, copolymerization with NVP can enhance water solubility and biocompatibility, while copolymerization with VAc, followed by hydrolysis, can introduce hydroxyl groups, leading to poly(vinyl alcohol)-like structures with pendent urea moieties.
Quantitative Data Summary
The reactivity of monomers in a copolymerization reaction is described by their reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization). The Alfrey-Price Q-e scheme is another method to predict monomer reactivity, where 'Q' represents the reactivity of the monomer and 'e' describes its polarity.
While extensive data on the copolymerization of N,N'-Divinylurea is not widely available, the following table summarizes known reactivity ratios and Q-e values for the closely related N-Vinylurea (VU) with vinyl acetate (VAc). This data is crucial for predicting copolymer composition and designing synthesis protocols.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Q1 | e1 | Polymerization Conditions | Reference |
| N-Vinylurea (VU) | Vinyl Acetate (VAc) | 0.72 | 0.25 | 0.13 | -1.13 | Methanol, 60°C | [1] |
| N-Vinylurea (VU) | Vinyl Acetate (VAc) | 0.23 | 0.38 | 0.05 | -0.88 | Methanol-Dioxane, 60°C | [1] |
Note: The solvent has a significant effect on the reactivity ratios and Q-e values, suggesting that the tautomeric equilibrium of N-Vinylurea influences its reactivity.[1]
Experimental Protocols
This section provides a detailed methodology for the free-radical copolymerization of N,N'-Divinylurea with a generic vinyl monomer.
Materials
-
N,N'-Divinylurea (M1)
-
Vinyl Monomer (M2) (e.g., N-vinylpyrrolidone, Vinyl Acetate)
-
Free-Radical Initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO))
-
Anhydrous Solvent (e.g., Methanol, Dioxane, Dimethylformamide (DMF))
-
Precipitating Solvent (e.g., Diethyl ether, Hexane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)
General Procedure for Free-Radical Copolymerization
-
Monomer and Initiator Preparation:
-
Purify the vinyl monomers to remove any inhibitors. This can be achieved by distillation under reduced pressure or by passing them through a column of activated alumina.
-
Recrystallize the initiator from a suitable solvent (e.g., AIBN from methanol).
-
-
Reaction Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Dry all glassware thoroughly in an oven before use.
-
-
Polymerization:
-
Add the desired molar ratios of N,N'-Divinylurea (M1) and the comonomer (M2) to the Schlenk flask.
-
Add the anhydrous solvent to dissolve the monomers.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Add the calculated amount of the free-radical initiator to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) under a positive pressure of inert gas and stir vigorously.
-
Allow the polymerization to proceed for the desired time (typically 4-24 hours). The progress of the reaction can be monitored by techniques such as gravimetry or spectroscopy.
-
-
Isolation and Purification of the Copolymer:
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly pouring the viscous polymer solution into a large excess of a non-solvent with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the precipitating solvent to remove any unreacted monomers and initiator.
-
Dry the purified copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization of the Copolymer
The synthesized copolymers should be characterized to determine their composition, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain by identifying their characteristic functional group vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To determine the copolymer composition and microstructure.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer, which provides information about its thermal properties and homogeneity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of N,N'-Divinylurea copolymers.
Caption: Workflow for Copolymer Synthesis and Characterization.
Application in Drug Delivery
Copolymers of N,N'-Divinylurea can be designed to form nanoparticles or hydrogels for controlled drug delivery. The urea groups can participate in hydrogen bonding with drug molecules, facilitating drug loading.
Caption: Conceptual Pathway for Drug Delivery Application.
References
Application Notes and Protocols for N,N'-Divinylurea in Dental Resins
Topic: Application of N,N'-Divinylurea in Dental Resins
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N'-Divinylurea (DVU) is a divinyl monomer with the potential for application in dental restorative materials as a crosslinking agent. Its chemical structure, featuring two reactive vinyl groups, allows for its participation in free-radical polymerization, a common curing mechanism for dental resins. While not a conventional monomer in current commercial dental composites, its unique urea linkage may offer distinct properties related to biocompatibility and degradation resistance. These application notes provide a prospective overview of the synthesis, potential applications, and experimental protocols for evaluating N,N'-Divinylurea in dental resin formulations.
Synthesis of N,N'-Divinylurea Derivatives
The synthesis of N,N'-divinylurea derivatives can be achieved through various chemical routes. One documented method involves the reaction of a urea derivative with a vinylating agent. For instance, cyclic N,N'-divinylureas such as 1,3-divinylimidazolid-2-one and 1,3-divinylhexahydropyrimid-2-one have been synthesized.[1] Another derivative, N,N'-diphenyl-N,N'-divinylurea, has also been prepared.[1]
A general synthetic approach for N,N'-diaryl ureas involves the reaction of two substituted anilines with triphosgene.[2] A similar principle could be adapted for the synthesis of N,N'-divinylurea, though specific reaction conditions would need to be optimized.
Proposed Application in Dental Resins
N,N'-Divinylurea is proposed as a crosslinking monomer in dental resin composites. Dental composites are typically composed of a resin matrix, inorganic fillers, a coupling agent, and a photoinitiator system.[3] The resin matrix often consists of a blend of monomers to balance properties like viscosity, reactivity, and mechanical strength.[3]
DVU could potentially replace or be used in conjunction with conventional crosslinking monomers such as triethylene glycol dimethacrylate (TEGDMA). The presence of the urea functionality may influence the hydrophilicity and hydrogen bonding capacity of the polymer network, potentially affecting water sorption and mechanical properties.
Potential Advantages:
-
Crosslinking: The two vinyl groups allow for the formation of a three-dimensional polymer network, which is essential for the mechanical integrity of dental restorations.[1]
-
Biocompatibility: The urea moiety is a common structural motif in biological systems, which may suggest favorable biocompatibility. However, comprehensive toxicological studies are required.
-
Hydrolytic Stability: The urea bond is generally more resistant to hydrolysis than the ester bonds found in many common dimethacrylate monomers, which could lead to improved long-term stability of the dental restoration.
Experimental Protocols
The following protocols are proposed for the incorporation and evaluation of N,N'-Divinylurea in an experimental dental resin composite.
Resin Formulation
An experimental resin can be formulated by mixing a base monomer, a crosslinking monomer (N,N'-Divinylurea), and a photoinitiator system.
Table 1: Proposed Experimental Dental Resin Formulations
| Component | Control Formulation (wt%) | Experimental Formulation (wt%) | Purpose |
| Bis-GMA | 70 | 70 | Base monomer |
| TEGDMA | 30 | 20 | Diluent and crosslinking monomer |
| N,N'-Divinylurea | 0 | 10 | Experimental crosslinking monomer |
| Camphorquinone (CQ) | 0.5 | 0.5 | Photoinitiator |
| Ethyl 4-(dimethylamino)benzoate (EDMAB) | 1.0 | 1.0 | Co-initiator |
Bis-GMA: Bisphenol A-glycidyl methacrylate; TEGDMA: Triethylene glycol dimethacrylate
Protocol:
-
In a light-protected container, accurately weigh and combine the Bis-GMA, TEGDMA, and N,N'-Divinylurea (for the experimental group).
-
Mix the monomers thoroughly using a magnetic stirrer until a homogeneous solution is obtained.
-
Add the camphorquinone and EDMAB to the monomer mixture.
-
Continue stirring in the dark until the initiators are completely dissolved.
-
To create a composite, add 70 wt% of silanized barium glass fillers to the resin mixture and mix until a uniform paste is achieved.
Photopolymerization and Curing
The polymerization of the resin is initiated by light exposure.
Protocol:
-
Place the uncured resin composite into a mold of desired dimensions (e.g., for flexural strength testing, a 2 mm x 2 mm x 25 mm mold).
-
Cover the mold with a mylar strip to prevent oxygen inhibition.
-
Cure the sample by exposing it to a dental curing light (e.g., LED, 470 nm wavelength) for 40 seconds on each side.
-
After curing, remove the specimen from the mold and store it under specified conditions (e.g., 37°C in distilled water) for 24 hours before testing.
Characterization of Polymer Properties
The DC measures the percentage of vinyl groups that have reacted during polymerization. It can be determined using Fourier Transform Infrared (FTIR) spectroscopy.
Protocol:
-
Record the FTIR spectrum of the uncured resin paste.
-
Cure the resin as described in section 4.2.
-
Record the FTIR spectrum of the cured polymer.
-
Calculate the DC by comparing the peak height of the aliphatic C=C absorption band (around 1638 cm⁻¹) against an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) before and after curing.
The mechanical strength of the cured composite is crucial for its clinical performance. Flexural strength and modulus are key indicators.
Protocol (Three-Point Bending Test):
-
Prepare bar-shaped specimens (2 mm x 2 mm x 25 mm) as described in section 4.2.
-
Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.
-
Calculate the flexural strength (FS) and flexural modulus (FM) using the following equations:
-
FS = 3FL / 2bh²
-
FM = FL³ / 4bh³d
-
Where F is the maximum load, L is the span length, b is the specimen width, h is the specimen thickness, and d is the deflection.
-
Table 2: Hypothetical Mechanical Properties Comparison
| Property | Control Formulation | Experimental Formulation |
| Flexural Strength (MPa) | Expected Value | To be determined |
| Flexural Modulus (GPa) | Expected Value | To be determined |
These properties indicate the material's stability in an aqueous environment.
Protocol:
-
Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness).
-
Dry the specimens in a desiccator until a constant mass (m₁) is achieved.
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot dry, and weigh them (m₂).
-
Re-dry the specimens to a constant mass (m₃).
-
Calculate water sorption (WS) and solubility (SL) using:
-
WS = (m₂ - m₃) / V
-
SL = (m₁ - m₃) / V
-
Where V is the volume of the specimen.
-
Table 3: Hypothetical Water Sorption and Solubility
| Property | Control Formulation | Experimental Formulation |
| Water Sorption (µg/mm³) | Expected Value | To be determined |
| Water Solubility (µg/mm³) | Expected Value | To be determined |
Visualizations
Proposed Polymerization of N,N'-Divinylurea
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel low shrinkage dimethacrylate monomer as an alternative to BisGMA for adhesive and resin-based composite applications - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N,N'-Divinylurea in the Synthesis of Advanced Specialty Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N,N'-Divinylurea (DVU) is a versatile monomer that holds significant promise in the development of specialty polymers with tailored properties for a range of advanced applications, including in the biomedical and drug delivery fields. Its two vinyl groups allow for crosslinking, leading to the formation of robust polymer networks such as hydrogels. This document provides an overview of the synthesis of specialty polymers using DVU, with a focus on experimental protocols and potential applications.
Introduction to N,N'-Divinylurea Polymerization
N,N'-Divinylurea can be polymerized through various mechanisms, with radical polymerization being a common and effective method. This process typically involves the use of a radical initiator to activate the vinyl groups, leading to chain propagation and the formation of a crosslinked polymer network. The properties of the resulting polymer can be tuned by controlling the reaction conditions, such as monomer concentration, initiator concentration, temperature, and the presence of co-monomers.
Synthesis of N,N'-Divinylurea-Based Polymers
The synthesis of specialty polymers from N,N'-Divinylurea can be approached through several polymerization techniques. The choice of method will influence the final properties of the polymer, such as its molecular weight, degree of crosslinking, and morphology.
Radical Polymerization
Radical polymerization is a widely used method for polymerizing vinyl monomers like N,N'-Divinylurea. The process is initiated by a radical species, which can be generated thermally, photochemically, or through a redox reaction.
Experimental Protocol: Radical Polymerization of N,N'-Divinylurea
This protocol describes a general procedure for the free-radical polymerization of N,N'-Divinylurea in an aqueous solution to form a hydrogel.
Materials:
-
N,N'-Divinylurea (DVU) monomer
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (accelerator)
-
Deionized water (solvent)
-
Nitrogen gas
Procedure:
-
Monomer Solution Preparation: Dissolve the desired amount of N,N'-Divinylurea in deionized water in a reaction vessel to achieve the target monomer concentration.
-
Inert Atmosphere: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiator and Accelerator Addition: Under a continuous nitrogen stream, add the initiator (Ammonium persulfate solution) and the accelerator (TMEDA) to the reaction mixture. The concentrations of the initiator and accelerator should be optimized based on the desired gelation time and polymer properties.
-
Polymerization: Gently swirl the reaction vessel to ensure thorough mixing. The polymerization will proceed, and the solution will become increasingly viscous, eventually forming a hydrogel. The reaction is typically carried out at a controlled temperature (e.g., room temperature or elevated temperatures) for a specific duration to ensure complete polymerization.
-
Purification: After polymerization, the resulting hydrogel may be purified by swelling in a large excess of deionized water for an extended period (e.g., 48-72 hours), with periodic water changes, to remove any unreacted monomer, initiator, or other impurities.
-
Drying: The purified hydrogel can be dried to a constant weight, for example, by lyophilization (freeze-drying) or in a vacuum oven at a moderate temperature.
Logical Workflow for Radical Polymerization of N,N'-Divinylurea:
Caption: Workflow for N,N'-Divinylurea hydrogel synthesis.
Characterization of N,N'-Divinylurea-Based Polymers
The synthesized polymers should be thoroughly characterized to understand their physicochemical properties.
| Property | Analytical Technique(s) | Information Obtained |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of polymerization, presence of functional groups, and polymer structure. |
| Thermal Properties | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Thermal stability, glass transition temperature (Tg), and degradation profile. |
| Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Surface and internal structure of the polymer network. |
| Swelling Behavior | Gravimetric analysis | Swelling ratio, water absorption capacity, and response to environmental stimuli (pH, temperature). |
| Mechanical Properties | Rheometry, Tensile testing | Elasticity, stiffness, and strength of the polymer. |
Applications of N,N'-Divinylurea-Based Specialty Polymers
The unique properties of polymers derived from N,N'-Divinylurea make them attractive for a variety of specialty applications, particularly in the biomedical field.
Drug Delivery Systems
The crosslinked network of N,N'-Divinylurea-based hydrogels can serve as a matrix for the controlled release of therapeutic agents. The release kinetics can be modulated by the crosslinking density and the interaction between the drug and the polymer matrix.
Signaling Pathway for Stimuli-Responsive Drug Release:
Application Notes and Protocols for Monitoring N,N'-Divinylurea Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the polymerization of N,N'-Divinylurea (DVU) and its cyclic analog, N,N'-Divinylethyleneurea. The protocols described herein utilize common analytical techniques to track reaction kinetics, monomer conversion, and to characterize the resulting polymer.
Introduction
N,N'-Divinylurea and its derivatives are intriguing monomers due to the presence of two reactive vinyl groups, offering potential for crosslinking and the formation of novel polymer architectures. Effective monitoring of the polymerization process is crucial for controlling the molecular weight, structure, and ultimately, the physical and chemical properties of the resulting polymer. This document outlines key analytical techniques for in-situ and ex-situ monitoring of DVU polymerization.
Analytical Techniques for Monitoring Polymerization
A suite of analytical techniques can be employed to monitor the polymerization of N,N'-Divinylurea. The choice of technique will depend on the specific information required, such as real-time kinetics, monomer conversion, or polymer characterization.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for in-situ, real-time monitoring of polymerization kinetics. By tracking the disappearance of characteristic vibrational bands of the monomer, the extent of the reaction can be determined. For N,N'-Divinylurea, the key functional group to monitor is the vinyl group (C=C).
Key Vibrational Bands for Monitoring:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Vinyl C=C Stretch | ~1625 - 1645 | Disappearance of this peak indicates consumption of the monomer's vinyl groups. |
| C=O Stretch (Urea) | ~1630 - 1660 | This peak is expected to remain relatively constant and can serve as an internal reference. |
| N-H Stretch (Urea) | ~3334 | This peak is characteristic of the urea functional group. |
Experimental Protocol: In-Situ FTIR Monitoring
-
Instrument Setup:
-
Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.
-
Ensure the ATR crystal is clean and a background spectrum is collected in the reaction solvent prior to adding the monomer and initiator.
-
-
Reaction Setup:
-
Assemble the polymerization reaction in a vessel that can accommodate the ATR probe.
-
Charge the reactor with the solvent and N,N'-Divinylurea monomer.
-
Begin spectral acquisition before the addition of the initiator to establish a baseline.
-
-
Data Acquisition:
-
Initiate the polymerization by adding the initiator (e.g., a free-radical initiator like AIBN).
-
Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.
-
-
Data Analysis:
-
Monitor the decrease in the integrated area or peak height of the vinyl C=C stretching band (~1625-1645 cm⁻¹).
-
Normalize the vinyl peak intensity against a stable internal reference peak, such as the C=O stretching band of the urea group, to account for any concentration fluctuations.
-
Calculate the monomer conversion at each time point using the following formula: Conversion (%) = (1 - (At / A0)) * 100 where At is the absorbance of the vinyl peak at time t and A0 is the initial absorbance of the vinyl peak.
-
Logical Workflow for FTIR-based Polymerization Monitoring
Caption: Workflow for in-situ monitoring of N,N'-Divinylurea polymerization using FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a highly effective method for determining monomer conversion by integrating the signals of the vinyl protons of the monomer and comparing them to an internal standard or the polymer backbone signals.
Key ¹H NMR Signals for Monitoring:
| Protons | Approximate Chemical Shift (ppm) | Description |
| Vinyl Protons (-CH=CH₂) | 5.5 - 6.5 | The decrease in the integral of these signals is directly proportional to the monomer consumption. |
| Polymer Backbone Protons | 2.5 - 4.0 | The appearance and increase in the integral of these signals correspond to polymer formation. |
Experimental Protocol: NMR for Kinetic Analysis
-
Sample Preparation:
-
Prepare a stock solution of N,N'-Divinylurea and a suitable internal standard (e.g., dimethyl sulfoxide-d6 if the reaction is run in a non-deuterated solvent) in an NMR tube.
-
The reaction can be initiated directly in the NMR tube by thermal means (if using a temperature-controlled NMR probe) or by photoinitiation.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum before initiating the polymerization to determine the initial monomer concentration relative to the internal standard.
-
After initiation, acquire spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the vinyl proton signals of the monomer and the signal of the internal standard in each spectrum.
-
Calculate the monomer concentration at each time point.
-
Plot monomer concentration versus time to determine the polymerization kinetics. The monomer conversion can be calculated as follows: Conversion (%) = (1 - ([M]t / [M]0)) * 100 where [M]t is the monomer concentration at time t and [M]0 is the initial monomer concentration.
-
Logical Relationship for NMR-based Kinetic Analysis
Caption: Relationship between species in N,N'-Divinylurea polymerization and their NMR signals.
Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the standard technique for determining the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of the resulting poly(N,N'-Divinylurea). This is an offline technique, requiring samples to be taken from the reaction mixture at different time points.
Experimental Protocol: GPC/SEC Analysis
-
Sample Preparation:
-
At desired time intervals during the polymerization, withdraw an aliquot of the reaction mixture.
-
Quench the polymerization in the aliquot (e.g., by rapid cooling or addition of an inhibitor).
-
Precipitate the polymer in a non-solvent, then dry the polymer.
-
Dissolve the isolated polymer in a suitable solvent for GPC/SEC analysis (e.g., N,N-Dimethylformamide (DMF) with a salt like LiBr to suppress aggregation).
-
-
Instrument Setup:
-
Use a GPC/SEC system equipped with a refractive index (RI) detector.
-
Select columns appropriate for the expected molecular weight range of the polymer.
-
Calibrate the system using polymer standards with known molecular weights (e.g., polystyrene or poly(methyl methacrylate)).
-
-
Data Acquisition and Analysis:
-
Inject the dissolved polymer sample.
-
The software will generate a chromatogram and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Data Presentation: Molecular Weight Evolution
| Reaction Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 30 | 5,000 | 7,500 | 1.50 |
| 60 | 12,000 | 19,200 | 1.60 |
| 120 | 25,000 | 42,500 | 1.70 |
| 240 | 48,000 | 86,400 | 1.80 |
| Note: The data in this table is illustrative and will vary depending on the specific reaction conditions. |
Experimental Workflow for GPC/SEC Analysis
Application Notes and Protocols for the Preparation of Porous Polymer Supports Using N,N'-Divinylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porous polymer supports are essential materials in a wide range of scientific and industrial applications, including chromatography, solid-phase synthesis, catalysis, and drug delivery. The ability to control the porous architecture of these materials is crucial for optimizing their performance. N,N'-Divinylurea (DVU) presents itself as a promising, yet underexplored, crosslinking agent for the synthesis of novel porous polymer supports. Its bifunctional vinyl groups allow for the formation of a crosslinked polymer network, while the urea functionality introduces polarity and potential hydrogen bonding sites, which can be advantageous for specific applications.
These application notes provide a generalized protocol for the preparation of porous polymer beads using N,N'-Divinylurea as a crosslinking monomer, based on established suspension polymerization techniques for analogous divinyl compounds like divinylbenzene. The provided experimental details and data are representative and intended to serve as a starting point for the development of DVU-based porous materials.
Key Applications
Porous polymer supports based on N,N'-Divinylurea could potentially be utilized in:
-
Chromatography: As stationary phases for normal-phase, reversed-phase, and affinity chromatography, where the polar urea group can offer unique selectivity.
-
Solid-Phase Synthesis: As a solid support for the synthesis of peptides, oligonucleotides, and other organic molecules.
-
Drug Delivery: As a carrier for the controlled release of therapeutic agents, with the porous structure and polymer chemistry dictating the release profile.
-
Catalysis: As a support for metallic or enzymatic catalysts, allowing for easy separation and recycling of the catalyst.
Experimental Protocols
Protocol 1: Synthesis of Porous Poly(N,N'-Divinylurea) Beads via Suspension Polymerization
This protocol describes a general method for the preparation of porous polymer beads using N,N'-Divinylurea as the monomer and crosslinker. The porous structure is generated by the inclusion of a porogen, a solvent in which the monomer is soluble but the resulting polymer is not.
Materials:
-
N,N'-Divinylurea (DVU)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (Initiator)
-
Toluene (Porogen - good solvent)
-
n-Heptane (Porogen - non-solvent)
-
Poly(vinyl alcohol) (PVA) (Suspending agent)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Prepare a 2% (w/v) solution of poly(vinyl alcohol) in deionized water. This will serve as the suspending medium.
-
Organic Phase Preparation:
-
In a separate vessel, dissolve N,N'-Divinylurea and the initiator (e.g., 1 wt% relative to the monomer) in the chosen porogen or porogen mixture (e.g., toluene, n-heptane, or a mixture thereof).
-
The total volume of the porogen should be equal to the volume of the monomer.
-
-
Polymerization:
-
Transfer the aqueous phase to a reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Heat the aqueous phase to the desired reaction temperature (typically 70-80 °C) with constant stirring.
-
Slowly add the organic phase to the heated aqueous phase while stirring vigorously to form a stable suspension of droplets.
-
Continue the polymerization under a nitrogen atmosphere for 6-8 hours.
-
-
Work-up and Purification:
-
After polymerization, allow the mixture to cool to room temperature.
-
Filter the polymer beads and wash them extensively with hot water to remove the suspending agent.
-
To remove the porogen and any unreacted monomer, perform a Soxhlet extraction with a suitable solvent (e.g., methanol or acetone) for 24 hours.
-
Dry the purified porous polymer beads in a vacuum oven at 60 °C to a constant weight.
-
Experimental Workflow Diagram:
Surface Modification Using N,N'-Divinylurea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Divinylurea (DVU) is a versatile monomer containing two reactive vinyl groups, making it a promising candidate for surface modification of various materials. Its urea functionality introduces the potential for improved hydrophilicity, biocompatibility, and adhesion to substrates. While direct literature on the surface modification applications of N,N'-Divinylurea is limited, its structural similarity to other divinyl monomers and urea-containing compounds suggests its utility in creating functional coatings, hydrogels, and biocompatible surfaces. This document provides detailed application notes and protocols for the surface modification of materials using N,N'-Divinylurea, drawing parallels from established methodologies for similar vinyl-based monomers. The protocols outlined here are intended to serve as a foundational guide for researchers exploring the potential of DVU in their specific applications.
Introduction to N,N'-Divinylurea in Surface Modification
N,N'-Divinylurea possesses a unique chemical structure with two terminal vinyl groups and a central urea moiety. This combination of functionalities allows it to participate in polymerization reactions, such as free-radical polymerization, to form polymer coatings or hydrogel networks. The presence of the urea group is anticipated to impart desirable surface properties, including:
-
Enhanced Hydrophilicity: The polar urea group can increase the surface energy of materials, leading to improved wettability and lubricity. This is particularly beneficial for biomedical devices that come into contact with biological fluids.
-
Improved Biocompatibility: Urea is a naturally occurring compound, and its incorporation into surface coatings may enhance the biocompatibility of synthetic materials, reducing adverse reactions with biological tissues.
-
Adhesion Promotion: The hydrogen bonding capability of the urea group can promote adhesion between the coating and the underlying substrate, as well as with other materials. This is analogous to the use of other urea-containing compounds as adhesion promoters in various applications.
Potential Applications:
-
Biomedical Devices: Coating of catheters, implants, and other medical devices to improve biocompatibility and reduce protein fouling.
-
Drug Delivery: As a crosslinker in the formation of hydrogels for controlled drug release.
-
Dental Materials: Incorporation into dental adhesives and composites to enhance bonding to tooth structures.
-
Membrane Technology: Modification of filtration membranes to improve their anti-fouling properties.
Experimental Protocols
The following protocols provide detailed methodologies for the surface modification of substrates using N,N'-Divinylurea. These protocols are based on established techniques for other vinyl monomers and should be optimized for specific substrates and applications.
Protocol 1: Surface Grafting of N,N'-Divinylurea via UV-Initiated Polymerization
This protocol describes the "grafting from" approach, where DVU is polymerized directly from a substrate surface that has been pre-functionalized with a photoinitiator.
Materials:
-
Substrate (e.g., silicon wafer, glass slide, polymer film)
-
N,N'-Divinylurea (DVU)
-
Benzophenone (photoinitiator)
-
Toluene (solvent)
-
Nitrogen gas (for purging)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Substrate Preparation:
-
Clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
For silicon or glass substrates, activate the surface by treating with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the activated substrate thoroughly with deionized water and dry with nitrogen.
-
-
Photoinitiator Immobilization:
-
Prepare a 1% (w/v) solution of benzophenone in toluene.
-
Immerse the cleaned and dried substrate in the benzophenone solution for 30 minutes.
-
Withdraw the substrate and dry it under a stream of nitrogen. This will leave a thin layer of the photoinitiator adsorbed on the surface.
-
-
Graft Polymerization:
-
Prepare a 10% (w/v) solution of N,N'-Divinylurea in a suitable solvent (e.g., toluene or a more polar solvent if DVU solubility allows).
-
Place the photoinitiator-coated substrate in a reaction vessel.
-
Add the DVU solution to the vessel, ensuring the substrate is fully immersed.
-
Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Seal the reaction vessel and place it under a UV lamp.
-
Irradiate the solution with UV light for a specified time (e.g., 30-60 minutes). The optimal irradiation time will depend on the desired coating thickness and should be determined experimentally.
-
-
Post-Polymerization Cleaning:
-
After irradiation, remove the substrate from the reaction vessel.
-
Thoroughly rinse the substrate with fresh solvent to remove any ungrafted polymer and residual monomer.
-
Dry the substrate under a stream of nitrogen.
-
Characterization:
-
The success of the grafting can be confirmed by surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of nitrogen from the urea group, and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to identify the characteristic peaks of the poly(DVU) coating.
-
The change in surface wettability can be assessed by measuring the water contact angle.
-
The surface morphology and thickness of the coating can be analyzed using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
Protocol 2: Formation of a Crosslinked N,N'-Divinylurea Hydrogel Coating
This protocol describes the formation of a crosslinked hydrogel network on a surface using DVU as both the monomer and the crosslinking agent.
Materials:
-
Substrate
-
N,N'-Divinylurea (DVU)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) (thermal initiator)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Clean the substrate as described in Protocol 2.1.
-
To promote adhesion of the hydrogel, the surface can be functionalized with polymerizable groups. For example, a glass or silicon substrate can be treated with 3-(trimethoxysilyl)propyl methacrylate.
-
-
Hydrogel Precursor Solution Preparation:
-
Prepare an aqueous solution of N,N'-Divinylurea (e.g., 10-20% w/v). The concentration can be varied to control the crosslinking density and swelling properties of the resulting hydrogel.
-
Add the thermal initiator, AAPH, to the solution at a concentration of approximately 1 mol% with respect to the DVU monomer.
-
-
Hydrogel Formation:
-
Place the prepared substrate in a mold or on a flat surface.
-
Pour the hydrogel precursor solution over the substrate.
-
Purge the system with nitrogen to remove oxygen.
-
Heat the assembly in an oven at a temperature sufficient to decompose the AAPH initiator (typically 60-80°C) for a set period (e.g., 2-4 hours).
-
-
Post-Formation Treatment:
-
After polymerization, allow the hydrogel-coated substrate to cool to room temperature.
-
Soak the coated substrate in deionized water for 24-48 hours to remove any unreacted monomer and initiator and to allow the hydrogel to swell to its equilibrium state.
-
Characterization:
-
The swelling ratio of the hydrogel can be determined gravimetrically.
-
The mechanical properties of the hydrogel coating, such as its modulus and hardness, can be measured using techniques like nanoindentation.
-
The surface morphology of the hydrogel can be examined using Environmental Scanning Electron Microscopy (ESEM).
Quantitative Data Summary
| Parameter | Expected Effect of DVU Modification | Measurement Technique |
| Water Contact Angle | Decrease (Increased Hydrophilicity) | Goniometer |
| Surface Energy | Increase | Contact Angle Measurements with multiple liquids |
| Coating Thickness | Controllable by reaction time and monomer concentration | Ellipsometry, AFM, SEM |
| Surface Roughness | Dependent on polymerization conditions | AFM, SEM |
| Adhesion Strength | Increase | Tape Test, Lap Shear Test |
| Protein Adsorption | Decrease | Quartz Crystal Microbalance (QCM), ELISA |
| Cell Viability | High (Good Biocompatibility) | MTT Assay, Live/Dead Staining |
Signaling Pathways and Logical Relationships
The primary mechanism for the surface modification described in these protocols is free-radical polymerization. The logical relationship of this process is depicted below.
Conclusion
N,N'-Divinylurea holds significant potential as a versatile monomer for surface modification. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore its use in creating hydrophilic, biocompatible, and adhesive surfaces. Further research is warranted to fully elucidate the properties of DVU-based coatings and to optimize the modification processes for a wide range of applications in materials science, biomedical engineering, and drug development. Experimental validation of the proposed protocols and characterization of the resulting surfaces are crucial next steps in harnessing the full potential of this promising compound.
Application Notes and Protocols for Controlled Polymerization of N,N'-Divinylurea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the controlled polymerization of N,N'-Divinylurea (DVU). Due to the limited specific literature on controlled polymerization of DVU, the following protocols are based on established methods for other divinyl monomers and N-vinyl compounds. Researchers should consider these as starting points for optimization.
Introduction to Controlled Polymerization of N,N'-Divinylurea
N,N'-Divinylurea (DVU) is a divinyl monomer with the potential to form cross-linked polymers and hydrogels. Conventional radical polymerization of DVU typically leads to insoluble, cross-linked networks at low monomer conversions. Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer the potential to synthesize soluble, branched polymers or to control the network structure by delaying the onset of gelation. Such controlled structures are of interest for applications in drug delivery, biomaterials, and specialty coatings.
The primary challenge in the polymerization of divinyl monomers is managing the formation of cross-links. Controlled radical polymerization methods can mitigate this by keeping the concentration of growing radical chains low, which statistically favors intramolecular cyclization and the formation of soluble branched polymers over intermolecular cross-linking, especially at low monomer concentrations.
Controlled Polymerization Methods
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile method for controlling radical polymerization and is compatible with a wide range of monomers. For DVU, RAFT offers a promising route to synthesize soluble polymers or to control the gel point. The choice of RAFT agent is crucial for successful control.
Proposed Reaction Scheme:
-
Initiation: A standard radical initiator (e.g., AIBN) generates radicals.
-
Chain Transfer: The propagating radical reacts with the RAFT agent, forming a dormant species.
-
Reactivation: The dormant species can fragment to release a new radical, allowing for chain growth.
-
Equilibrium: A rapid equilibrium between active and dormant chains ensures that all chains grow at a similar rate, leading to a low polydispersity.
Expected Outcomes:
By carefully selecting the RAFT agent, monomer concentration, and initiator-to-agent ratio, it is possible to synthesize soluble, hyperbranched poly(DVU) or to delay the gel point to higher conversions.
Experimental Protocol: RAFT Polymerization of N,N'-Divinylurea
Materials:
-
N,N'-Divinylurea (DVU), purified by sublimation or recrystallization.
-
RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or similar trithiocarbonate.
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Solvent: Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF).
-
Inhibitor remover column.
Procedure:
-
Monomer and Reagent Preparation:
-
Pass the solvent through an inhibitor remover column.
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve DVU (e.g., 1.0 g, 8.92 mmol), CPDT (e.g., 30.8 mg, 0.089 mmol, for a target DP of 100), and AIBN (e.g., 2.9 mg, 0.018 mmol, for a [RAFT]/[I] ratio of 5) in the chosen solvent (e.g., 10 mL).
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight.
-
-
Termination and Purification:
-
Terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration or centrifugation and dry it under vacuum at room temperature.
-
-
Characterization:
-
Determine monomer conversion by ¹H NMR spectroscopy.
-
Analyze the molecular weight (Mn) and polydispersity (Đ) by gel permeation chromatography (GPC) using an appropriate solvent (e.g., DMF with LiBr).
-
Data Presentation:
| Entry | [DVU]:[RAFT]:[I] | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1:0.2 | Dioxane | 4 | 35 | 4,000 | 1.35 |
| 2 | 100:1:0.2 | Dioxane | 8 | 62 | 7,100 | 1.40 |
| 3 | 200:1:0.2 | Dioxane | 8 | 58 | 13,200 | 1.48 |
| 4 | 100:1:0.2 | DMF | 6 | 75 | 8,500 | 1.42 |
Note: The data in this table is illustrative and represents expected trends for a controlled polymerization of a divinyl monomer. Actual results for DVU may vary.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful technique for controlled radical polymerization. It involves a transition metal catalyst (typically copper) that reversibly activates and deactivates the growing polymer chains.
Proposed Reaction Scheme:
-
Initiation: An alkyl halide initiator is activated by a copper(I) complex.
-
Propagation: The generated radical adds to the monomer.
-
Deactivation: The growing radical is deactivated by a copper(II) complex, reforming the dormant species.
-
Equilibrium: The equilibrium between the active and dormant species is shifted towards the dormant side, keeping the radical concentration low.
Expected Outcomes:
Similar to RAFT, ATRP of DVU is expected to yield soluble, branched polymers at lower conversions and provide better control over the network formation at higher conversions compared to conventional free radical polymerization.
Experimental Protocol: ATRP of N,N'-Divinylurea
Materials:
-
N,N'-Divinylurea (DVU), purified.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: Copper(I) bromide (CuBr), purified.
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled.
-
Solvent: Anhydrous Toluene or Anisole.
Procedure:
-
Catalyst Complex Formation:
-
In a Schlenk flask, add CuBr (e.g., 12.8 mg, 0.089 mmol) and a magnetic stir bar.
-
Seal the flask and purge with argon.
-
Add the solvent (e.g., 5 mL) and PMDETA (e.g., 18.6 µL, 0.089 mmol) via a degassed syringe. Stir until a homogeneous solution is formed.
-
-
Monomer and Initiator Addition:
-
In a separate flask, dissolve DVU (e.g., 1.0 g, 8.92 mmol) in the solvent (e.g., 5 mL).
-
Degas the monomer solution with three freeze-pump-thaw cycles.
-
Add the degassed monomer solution to the catalyst solution.
-
Add the initiator, EBiB (e.g., 13.0 µL, 0.089 mmol, for a target DP of 100), via a degassed syringe.
-
-
Polymerization:
-
Place the flask in a thermostated oil bath (e.g., 90 °C).
-
Monitor the reaction progress by taking samples at different time intervals.
-
-
Termination and Purification:
-
Terminate the polymerization by cooling and exposing the mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the polymer under vacuum.
-
-
Characterization:
-
Analyze conversion, Mn, and Đ as described for the RAFT protocol.
-
Data Presentation:
| Entry | [DVU]:[EBiB]:[CuBr]:[PMDETA] | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1:1:1 | Toluene | 2 | 25 | 2,900 | 1.45 |
| 2 | 100:1:1:1 | Toluene | 5 | 55 | 6,300 | 1.50 |
| 3 | 200:1:1:1 | Toluene | 5 | 50 | 11,500 | 1.55 |
| 4 | 100:1:1:1 | Anisole | 4 | 65 | 7,400 | 1.48 |
Note: The data in this table is illustrative and represents expected trends for a controlled polymerization of a divinyl monomer. Actual results for DVU may vary.
Visualizations
Caption: RAFT polymerization mechanism for N,N'-Divinylurea.
Caption: ATRP equilibrium for N,N'-Divinylurea polymerization.
Caption: General experimental workflow for controlled polymerization.
Troubleshooting & Optimization
Inhibiting premature polymerization of N,N'-Divinylurea
This technical support center provides guidance on inhibiting the premature polymerization of N,N'-Divinylurea (DVU). The information is based on general knowledge of vinyl monomer stabilization, as specific data for DVU is limited. Researchers should adapt these recommendations to their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my N,N'-Divinylurea (DVU) polymerizing prematurely?
A1: Premature polymerization of DVU, a vinyl monomer, is typically initiated by the presence of free radicals. Several factors can generate free radicals and trigger polymerization, including:
-
Exposure to Heat: Elevated temperatures can cause the spontaneous formation of free radicals.
-
Exposure to Light: Ultraviolet (UV) light can provide the energy to initiate polymerization.
-
Presence of Contaminants: Impurities, such as peroxides or metal ions, can act as initiators.
-
Absence of an Inhibitor: DVU is susceptible to polymerization without the presence of a stabilizer.
Q2: What are common inhibitors for preventing premature polymerization of vinyl monomers like DVU?
A2: A variety of chemical inhibitors, also known as stabilizers or retarders, can be used to prevent the premature polymerization of vinyl monomers. These inhibitors function by scavenging free radicals. Common classes of inhibitors include:
-
Phenolic Compounds: Such as hydroquinone (HQ) and 4-methoxyphenol (MEHQ). These are effective in the presence of oxygen.
-
Aromatic Amines: These can also act as stabilizers.
-
Nitro-Compounds: Certain nitro-aromatics can inhibit polymerization.
-
Stable Free Radicals: For example, TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) is a highly effective inhibitor.
Q3: How should I properly store N,N'-Divinylurea to ensure its stability?
A3: Proper storage is crucial to prevent the premature polymerization of DVU. General guidelines for storing vinyl monomers include:
-
Temperature: Store in a cool, dark place, typically between 2-8°C. Avoid freezing, as this can cause the inhibitor to separate from the monomer.
-
Light: Keep in an opaque or amber-colored container to protect from light.
-
Atmosphere: Store under an atmosphere containing oxygen (typically air), as many common inhibitors require oxygen to function effectively. Do not store under an inert atmosphere like nitrogen unless a specific oxygen-independent inhibitor is used.
-
Purity: Ensure the storage container is clean and free of contaminants.
Q4: Can I use an inhibitor that has been in the monomer for a long time?
A4: Inhibitors are consumed over time as they scavenge free radicals. The effectiveness of the inhibitor decreases with prolonged storage or exposure to adverse conditions. It is good practice to monitor the inhibitor concentration periodically, especially for long-term storage. If there is any doubt about the inhibitor's efficacy, it may be necessary to add more or to purify the monomer and re-stabilize it.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| DVU appears viscous or has solidified in the container. | Premature polymerization has occurred. | 1. Do not attempt to use the material. The polymerization is irreversible. 2. Review storage conditions: Was the material exposed to heat, light, or contaminants? 3. Check inhibitor presence: Was an appropriate inhibitor added at the correct concentration? 4. Dispose of the polymerized material according to your institution's safety guidelines. |
| Polymerization initiates immediately upon adding an initiator, with no induction period. | The inhibitor has been depleted. | 1. Ensure proper storage: Verify that the monomer has been stored correctly to prolong inhibitor life. 2. Consider adding a controlled amount of inhibitor to the reaction mixture to establish a desired induction period. This should be done with careful consideration of the reaction kinetics. |
| Inconsistent polymerization results between batches of DVU. | Variability in inhibitor concentration or presence of impurities. | 1. Quantify inhibitor concentration: Use techniques like HPLC or UV-Vis spectroscopy to determine the inhibitor level in each batch. 2. Purify the monomer: If inhibitor levels are too high or impurities are suspected, consider passing the monomer through an inhibitor-removal column immediately before use. 3. Standardize storage and handling procedures for all batches. |
Experimental Protocols
Protocol 1: Monitoring Inhibitor Concentration using UV-Vis Spectroscopy (Example)
This protocol provides a general method for monitoring the concentration of a phenolic inhibitor like hydroquinone in DVU.
Materials:
-
N,N'-Divinylurea (DVU) sample
-
Hydroquinone standard solutions of known concentrations in a suitable solvent (e.g., methanol)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a calibration curve:
-
Prepare a series of standard solutions of hydroquinone in methanol with concentrations ranging from 1 to 20 ppm.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for hydroquinone (approximately 288 nm).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Prepare the DVU sample:
-
Accurately weigh a small amount of the DVU sample and dissolve it in a known volume of methanol. The dilution factor should be chosen so that the expected inhibitor concentration falls within the range of the calibration curve.
-
-
Measure the sample absorbance:
-
Measure the absorbance of the diluted DVU sample at the same λmax used for the standards.
-
-
Determine the inhibitor concentration:
-
Use the absorbance of the sample and the calibration curve to determine the concentration of hydroquinone in the diluted sample.
-
Calculate the concentration of the inhibitor in the original DVU sample, accounting for the dilution.
-
Protocol 2: Removal of Inhibitor Prior to Polymerization
For applications where the presence of an inhibitor is undesirable, it can be removed immediately before use.
Materials:
-
N,N'-Divinylurea (DVU) containing inhibitor
-
Inhibitor removal column (pre-packed columns are commercially available)
-
Collection flask
Procedure:
-
Select the appropriate inhibitor removal column: Choose a column designed to remove the specific type of inhibitor present in your DVU (e.g., an alumina-based column for phenolic inhibitors).
-
Prepare the column: Follow the manufacturer's instructions for conditioning the column. This may involve washing with a suitable solvent.
-
Pass the monomer through the column: Slowly pass the DVU through the column, collecting the inhibitor-free monomer in a clean, dry flask.
-
Use immediately: The inhibitor-free DVU is now highly susceptible to polymerization and should be used immediately. Do not store inhibitor-free monomer for extended periods.
Quantitative Data Summary
The following table provides hypothetical data on the effectiveness of common inhibitors for vinyl monomers. Note: This data is for illustrative purposes and may not be directly applicable to N,N'-Divinylurea. Researchers should perform their own experiments to determine the optimal inhibitor and concentration for their specific application.
| Inhibitor | Typical Concentration (ppm) | Induction Period (minutes) at 60°C |
| Hydroquinone (HQ) | 100 - 200 | 30 - 60 |
| 4-Methoxyphenol (MEHQ) | 50 - 100 | 45 - 90 |
| TEMPO | 10 - 50 | > 240 |
Visualizations
Caption: Signaling pathway of premature polymerization.
Caption: Mechanism of polymerization inhibition.
Caption: Troubleshooting workflow for premature polymerization.
Optimizing N,N'-Divinylurea Synthesis: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of N,N'-Divinylurea. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during synthesis.
Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the synthesis of N,N'-Divinylurea, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Low or no yield of N,N'-Divinylurea is observed. What are the possible causes and solutions?
A1: Low or no product yield can stem from several factors related to starting materials, reaction conditions, or product instability.
-
Poor quality of starting materials: Ensure the purity of reagents such as vinyl isocyanate, vinylamine, or the N,N'-bis(2-chloroethyl)urea precursor. Impurities can interfere with the reaction.
-
Suboptimal reaction temperature: The reaction temperature is critical. For the isocyanate route, the reaction may require cooling to prevent polymerization, while the dehydrohalogenation route may need elevated temperatures to proceed at a reasonable rate. Refer to the detailed protocols for recommended temperature ranges.
-
Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of side products. Carefully measure and control the stoichiometry of all reagents.
-
Catalyst deactivation or absence: If a catalyst is used, ensure its activity and proper handling. For instance, in dehydrohalogenation, the choice and concentration of the base are crucial.
-
Product polymerization: N,N'-Divinylurea is a monomer prone to polymerization. The presence of a polymerization inhibitor is often necessary during synthesis and purification.
Q2: The final product is a polymeric material instead of the desired monomer.
A2: Unwanted polymerization is a common issue when working with vinyl monomers.
-
Inadequate inhibition: Ensure a sufficient amount of a suitable polymerization inhibitor (e.g., hydroquinone, butylated hydroxytoluene (BHT)) is present throughout the reaction and purification steps.
-
Excessive heat: High temperatures can initiate polymerization. Maintain the reaction and distillation temperatures as low as feasible.
-
Presence of initiators: Contaminants such as peroxides can act as radical initiators. Ensure all solvents and reagents are free from such impurities.
Q3: The purification of N,N'-Divinylurea is challenging. What methods are recommended?
A3: Purification requires care to avoid polymerization.
-
Vacuum distillation: This is the preferred method to purify volatile monomers like N,N'-Divinylurea as it allows for lower temperatures. Always add a polymerization inhibitor to the distillation flask.
-
Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent at low temperatures can be an effective purification method.
-
Column chromatography: While possible, it can be challenging due to the potential for polymerization on the stationary phase. If used, it should be performed quickly with deactivated silica or alumina and a non-polar eluent.
Q4: What are the common side reactions to be aware of during synthesis?
A4: Depending on the synthetic route, several side reactions can occur.
-
Isocyanate Route:
-
Reaction with water: Isocyanates are highly reactive towards water, leading to the formation of unstable carbamic acids which can decompose to amines and carbon dioxide. This can consume the isocyanate and lead to the formation of undesired ureas.
-
Self-polymerization of isocyanate: Vinyl isocyanate can polymerize, especially at elevated temperatures.
-
-
Dehydrohalogenation Route:
-
Incomplete elimination: If the reaction conditions (base strength, temperature, reaction time) are not optimal, the elimination of HCl may be incomplete, resulting in a mixture of mono- and di-vinylated products, as well as the starting material.
-
Hydrolysis: The presence of water can lead to hydrolysis of the urea functionality, especially under basic conditions.
-
Experimental Protocols
Two primary synthetic routes for N,N'-Divinylurea are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis via Vinyl Isocyanate and Vinylamine
This method involves the direct reaction of vinyl isocyanate with vinylamine.
Materials:
-
Vinyl isocyanate
-
Vinylamine (or a stable precursor/imine equivalent)
-
Anhydrous, peroxide-free solvent (e.g., diethyl ether, tetrahydrofuran)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Inert gas atmosphere (e.g., nitrogen, argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and an inert gas inlet, dissolve vinylamine in the anhydrous solvent containing a catalytic amount of a polymerization inhibitor.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of vinyl isocyanate in the same solvent to the cooled vinylamine solution via the dropping funnel with vigorous stirring.
-
Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, remove the solvent under reduced pressure at a low temperature.
-
Purify the crude product by vacuum distillation in the presence of a fresh portion of polymerization inhibitor.
Protocol 2: Synthesis via Dehydrohalogenation of N,N'-bis(2-chloroethyl)urea
This route involves the synthesis of a precursor, N,N'-bis(2-chloroethyl)urea, followed by a double dehydrohalogenation.
Step 1: Synthesis of N,N'-bis(2-chloroethyl)urea
Materials:
-
2-Chloroethylamine hydrochloride
-
Phosgene or a phosgene equivalent (e.g., triphosgene)
-
Non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Suspend 2-chloroethylamine hydrochloride in the anhydrous solvent and cool to 0 °C.
-
Slowly add the non-nucleophilic base to neutralize the hydrochloride salt.
-
To this mixture, add a solution of phosgene or triphosgene in the same solvent dropwise, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to stir at room temperature overnight.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude N,N'-bis(2-chloroethyl)urea, which can be purified by recrystallization.
Step 2: Dehydrohalogenation to N,N'-Divinylurea
Materials:
-
N,N'-bis(2-chloroethyl)urea
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Polymerization inhibitor
Procedure:
-
Dissolve N,N'-bis(2-chloroethyl)urea in the anhydrous solvent containing a polymerization inhibitor.
-
Add the strong base portion-wise or as a solution in the same solvent at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
After completion, cool the mixture and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude N,N'-Divinylurea by vacuum distillation.
Data Presentation: Reaction Parameter Comparison
The following tables provide a summary of typical reaction conditions for the synthesis of urea derivatives, which can serve as a starting point for the optimization of N,N'-Divinylurea synthesis.
Table 1: Reaction Conditions for Urea Synthesis via Isocyanate Route (Analogous Reactions)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Amine | Primary Aliphatic | Primary Aromatic | Secondary Aliphatic |
| Isocyanate | Alkyl Isocyanate | Aryl Isocyanate | Alkyl Isocyanate |
| Solvent | Dichloromethane | Toluene | Tetrahydrofuran |
| Temperature (°C) | 0 to 25 | 25 to 80 | 0 to 25 |
| Reaction Time (h) | 1 - 3 | 4 - 12 | 2 - 6 |
| Catalyst | None | None | None |
| Typical Yield (%) | >90 | 80 - 95 | >90 |
Table 2: Reaction Conditions for Dehydrohalogenation to Form Vinyl Groups (Analogous Reactions)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | Alkyl Halide | Alkyl Halide | Alkyl Halide |
| Base | Potassium tert-butoxide | Sodium ethoxide | DBU |
| Solvent | THF | Ethanol | Acetonitrile |
| Temperature (°C) | 25 to 66 (reflux) | 78 (reflux) | 82 (reflux) |
| Reaction Time (h) | 2 - 8 | 4 - 12 | 1 - 5 |
| Typical Yield (%) | 70 - 90 | 60 - 85 | 80 - 95 |
Visualizing the Synthesis Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in the synthesis of N,N'-Divinylurea.
Technical Support Center: Polymerization of N,N'-Divinylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N,N'-Divinylurea. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the free radical polymerization of N,N'-Divinylurea?
A1: The primary side reactions during the free radical polymerization of N,N'-Divinylurea are intramolecular cyclization, intermolecular cross-linking, and potential hydrolysis of the urea functionality. Intramolecular cyclization involves the reaction of the growing radical chain with the second vinyl group on the same monomer unit, leading to the formation of cyclic structures within the polymer chain. Intermolecular cross-linking occurs when the pendant vinyl group of a polymer chain reacts with a growing radical on another chain, resulting in the formation of a network structure and eventually a gel. Hydrolysis of the urea linkage can occur in the presence of water, especially under acidic or basic conditions, leading to chain scission and the formation of polyvinylamine and other byproducts.
Q2: How can I characterize the extent of these side reactions?
A2: The extent of side reactions can be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to determine the degree of intramolecular cyclization by analyzing the signals of the residual vinyl protons and carbons, as well as the signals corresponding to the cyclic structures formed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the conversion of the vinyl groups by observing the decrease in the intensity of the characteristic vinyl C=C stretching and C-H bending vibrations. This allows for the quantification of residual double bonds, providing insight into the overall monomer conversion and the extent of cross-linking.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC can be used to monitor the evolution of the molecular weight and molecular weight distribution of the polymer. The premature onset of gelation, indicated by the formation of an insoluble fraction, is a clear sign of extensive intermolecular cross-linking.
Troubleshooting Guides
Issue 1: Low Monomer Conversion or Incomplete Polymerization
Symptoms:
-
The reaction mixture remains low in viscosity after the expected reaction time.
-
Gravimetric analysis shows a low yield of polymer after precipitation.
-
FTIR analysis of the product shows strong peaks corresponding to vinyl groups.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inhibitor Presence: The monomer may contain inhibitors added for storage stability. | Purify the N,N'-Divinylurea monomer before use by passing it through a column of activated basic alumina or by distillation under reduced pressure to remove the inhibitor. |
| Insufficient Initiator Concentration: The amount of radical initiator may be too low to sustain the polymerization. | Increase the initiator concentration. A typical starting point for AIBN is 0.1-1.0 mol% with respect to the monomer. |
| Low Reaction Temperature: The polymerization temperature may be too low for the chosen initiator to decompose at an adequate rate. | Increase the reaction temperature to be within the optimal range for your initiator (e.g., 60-80 °C for AIBN). |
| Oxygen Inhibition: Oxygen is a potent inhibitor of free radical polymerization. | Ensure the reaction setup is thoroughly deoxygenated before and during the polymerization by purging with an inert gas (e.g., nitrogen or argon) for an extended period. |
| Solvent Chain Transfer: The solvent may be acting as a chain transfer agent, terminating growing polymer chains. | Choose a solvent with a low chain transfer constant. Toluene or dioxane are generally suitable for vinyl polymerizations. |
Issue 2: Premature Gelation or Formation of an Insoluble Polymer
Symptoms:
-
The reaction mixture becomes highly viscous or solidifies before high monomer conversion is reached.
-
The resulting polymer is insoluble in common solvents.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Monomer Concentration: Higher monomer concentrations favor intermolecular cross-linking over intramolecular cyclization. | Decrease the initial monomer concentration. Working in more dilute solutions will promote cyclization and delay the onset of gelation. |
| High Initiator Concentration: A high concentration of radicals can lead to a rapid formation of multiple growing chains, increasing the probability of intermolecular reactions. | Reduce the initiator concentration. |
| High Temperature: Higher temperatures can increase the rate of propagation and cross-linking reactions. | Lower the reaction temperature, while ensuring it is still sufficient for initiator decomposition. |
| High Conversion: As monomer is consumed, the concentration of polymer chains with pendant double bonds increases, making intermolecular cross-linking more likely. | Stop the polymerization at a lower conversion, before the gel point is reached. |
Issue 3: Polymer Properties Suggest a High Degree of Cyclization
Symptoms:
-
The polymer is soluble even at high monomer conversions.
-
The molecular weight of the polymer is lower than expected for a linear polymer at that conversion.
-
¹H NMR or ¹³C NMR analysis indicates a low percentage of residual vinyl groups but also the presence of new signals corresponding to cyclic structures.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Monomer Concentration: Dilute conditions favor the unimolecular cyclization reaction over the bimolecular cross-linking reaction. | If a more linear and cross-linked structure is desired, increase the monomer concentration. |
| Monomer Structure: The structure of N,N'-Divinylurea, with two vinyl groups in close proximity, inherently favors the formation of five- or six-membered rings. | This is an inherent characteristic of the monomer. To reduce cyclization, copolymerization with a monovinyl monomer can be considered. |
Issue 4: Evidence of Polymer Degradation or Hydrolysis
Symptoms:
-
A decrease in the molecular weight of the polymer over time, especially during workup or storage in solution.
-
Changes in the FTIR spectrum, such as the appearance of new peaks corresponding to amine or carboxylic acid groups.
-
Changes in the pH of the polymer solution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Water and Acid/Base: The urea linkage is susceptible to hydrolysis under acidic or basic conditions, which can be exacerbated by elevated temperatures. | Ensure all reagents and solvents are anhydrous. If the polymerization is sensitive to pH, consider using a buffered system. During workup, avoid prolonged exposure to acidic or basic solutions. |
| Thermal Degradation: High polymerization temperatures for extended periods can lead to degradation of the polymer backbone. | Use the lowest effective polymerization temperature and minimize the reaction time. |
Experimental Protocols
Protocol 1: Free Radical Solution Polymerization of N,N'-Divinylurea
This protocol provides a general procedure for the free radical polymerization of N,N'-Divinylurea in solution.
Materials:
-
N,N'-Divinylurea (inhibitor-free)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)
-
Anhydrous 1,4-Dioxane (or other suitable solvent)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath or heating mantle with temperature control
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of N,N'-Divinylurea in anhydrous 1,4-dioxane to achieve the target monomer concentration (e.g., 1 M).
-
Initiator Addition: Add the calculated amount of AIBN (e.g., 0.5 mol% relative to the monomer).
-
Deoxygenation: Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble inert gas through the solution for 30-60 minutes.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir the reaction mixture.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR or FTIR spectroscopy.
-
Termination and Precipitation: After the desired reaction time, or when the viscosity increases significantly, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration, wash it several times with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Quantification of Residual Vinyl Groups by FTIR Spectroscopy
This protocol describes a method to quantify the percentage of unreacted vinyl groups in the polymer.
Procedure:
-
Sample Preparation: Prepare a thin film of the poly(N,N'-Divinylurea) sample by casting from a solution or by pressing a small amount of the dried polymer between two KBr plates.
-
FTIR Spectrum Acquisition: Record the FTIR spectrum of the polymer film.
-
Peak Analysis: Identify the characteristic absorption bands for the vinyl group, such as the C=C stretching vibration (around 1640 cm⁻¹) and the out-of-plane C-H bending vibration (around 910-990 cm⁻¹). Also, identify an internal standard peak that does not change during the polymerization, such as the C=O stretching of the urea group (around 1650-1680 cm⁻¹).
-
Calibration Curve: To obtain quantitative results, a calibration curve should be prepared using standards with known concentrations of vinyl groups. This can be achieved by analyzing samples at different stages of polymerization where the monomer conversion has been determined by an independent method (e.g., ¹H NMR).
-
Quantification: Calculate the ratio of the absorbance of the vinyl peak to the absorbance of the internal standard peak. Using the calibration curve, determine the concentration of residual vinyl groups in the polymer sample.
Data Presentation
Table 1: Influence of Monomer Concentration on the Polymerization of a Typical Divinyl Monomer *
| Monomer Concentration (M) | Conversion (%) | Soluble Polymer (%) | Degree of Cyclization (%) |
| 0.5 | 85 | 100 | ~70 |
| 1.0 | 90 | 95 | ~55 |
| 2.0 | 92 | 70 (gelation) | ~40 |
*Data is representative for a divinyl monomer and illustrates general trends. Actual values for N,N'-Divinylurea may vary.
Table 2: Representative Hydrolysis Rate of a Urea Derivative at Different pH Values *
| pH | Half-life (t₁/₂) |
| 3 | ~ 10 hours |
| 7 | ~ 100 days |
| 10 | ~ 20 hours |
*Data is illustrative and shows the general dependence of urea hydrolysis on pH. The actual rates for poly(N,N'-Divinylurea) will depend on the specific polymer structure and conditions.
Mandatory Visualizations
Caption: Key reaction pathways in the polymerization of N,N'-Divinylurea.
Caption: Troubleshooting workflow for N,N'-Divinylurea polymerization.
Technical Support Center: N,N'-Divinylurea Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N'-Divinylurea. The following information is curated to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for N,N'-Divinylurea?
A1: While direct synthesis from vinylamine and a carbonyl source is challenging due to the instability of vinylamine, common strategies for preparing N,N'-disubstituted ureas can be adapted. These include:
-
Reaction of a Vinyl Amine Equivalent with a Carbonyl Source: Utilizing a stable precursor or an in situ generated vinylamine equivalent which then reacts with a carbonyl source like phosgene, triphosgene, or carbonyldiimidazole (CDI).
-
Transamidation of Urea: Reacting urea with a vinyl amine equivalent at elevated temperatures. This method is analogous to the synthesis of N,N'-diphenylurea from urea and aniline.[1][2]
-
From Vinyl Isocyanate: The reaction of vinyl isocyanate with a vinyl amine equivalent would theoretically yield N,N'-Divinylurea. However, the stability and availability of vinyl isocyanate can be a significant challenge.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in N,N'-Divinylurea synthesis can stem from several factors:
-
Instability of Reactants: Vinylamine is highly unstable and readily isomerizes to ethylenimine or polymerizes. Using a more stable precursor or an appropriate salt of vinylamine is crucial.
-
Side Reactions: Polymerization of the vinyl groups is a major competing reaction, especially at elevated temperatures or in the presence of radical initiators.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, reaction time, or catalyst choice can significantly impact the yield.
-
Inefficient Purification: The product may be lost during workup and purification steps due to its potential volatility or reactivity.
Q3: What are the expected byproducts in the synthesis of N,N'-Divinylurea?
A3: Common byproducts can include:
-
Poly(N-vinylurea): Polymerization of the desired product or vinyl-containing intermediates.
-
Monovinylurea: Formed if the reaction does not go to completion.
-
Symmetrical Ureas from Precursors: If using a transamination approach with a protecting group, self-condensation of the protected amine can occur.
-
Products from Isomerization: Rearrangement products of vinylamine or other vinyl-containing intermediates.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Instability of vinylamine. | Use a stable vinylamine equivalent, such as N-vinylphthalimide followed by deprotection, or an appropriate salt like vinylamine hydrochloride. |
| Low reactivity of precursors. | Increase reaction temperature cautiously, use a more reactive carbonyl source (e.g., triphosgene instead of CDI), or add a suitable catalyst. | |
| Significant Polymerization | High reaction temperature. | Optimize the temperature to the lowest effective level. Consider microwave-assisted synthesis for shorter reaction times at controlled temperatures. |
| Presence of radical initiators. | Ensure all reagents and solvents are free from peroxides and other radical initiators. Add a radical inhibitor like hydroquinone to the reaction mixture. | |
| Difficult Purification | Co-elution of byproducts. | Employ alternative purification techniques such as fractional distillation under reduced pressure (if the product is sufficiently volatile and stable), or recrystallization from a different solvent system. |
| Product decomposition on silica gel. | Use a less acidic stationary phase for chromatography, such as alumina, or deactivate silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
Protocol 1: Synthesis via Transamidation of Urea with a Vinyl Amine Equivalent
This protocol is adapted from the synthesis of N,N'-diphenylurea.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine urea (1 molar equivalent) and an excess of the vinyl amine equivalent (e.g., N-vinylphthalimide, 3-5 molar equivalents).
-
Reaction Conditions: Heat the mixture to 160-180°C under a gentle stream of nitrogen to facilitate the removal of ammonia gas.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Purification: The crude product is then subjected to deprotection of the phthalimide group, followed by purification by column chromatography on deactivated silica gel.
Protocol 2: Synthesis using Triphosgene
This method is based on the use of triphosgene as a phosgene equivalent for the synthesis of ureas.[3]
-
Reaction Setup: Dissolve the vinyl amine equivalent (2 molar equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) in a flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C and slowly add a solution of triphosgene (0.34 molar equivalents) in the same solvent.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Reaction Conditions on N,N'-Divinylurea Yield (Hypothetical Data)
| Method | Carbonyl Source | Vinyl Amine Equivalent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Transamidation | Urea | N-vinylphthalimide | 170 | 3 | 45 |
| Phosgene Equivalent | Triphosgene | N-vinyl-t-butylcarbamate | 25 | 2 | 65 |
| Carbonyl Transfer | Carbonyldiimidazole | N-vinyl-t-butylcarbamate | 50 | 4 | 55 |
Visualizations
Caption: General experimental workflow for the synthesis and purification of N,N'-Divinylurea.
References
Technical Support Center: N,N'-Divinylurea Polymerization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N,N'-Divinylurea (DVU).
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My N,N'-Divinylurea (DVU) polymerization is not initiating, or the yield is very low. What are the possible causes and solutions?
Low or no polymer yield can stem from several factors, from the purity of your reagents to the reaction setup. Below is a systematic guide to troubleshooting this issue.
Possible Causes and Solutions:
-
Initiator Issues:
-
Inappropriate Initiator: The choice of initiator is critical. For vinyl polymerization, radical initiators are commonly used.[1][2]
-
Solution: Ensure you are using a suitable radical initiator, such as AIBN (2,2'-Azobisisobutyronitrile) or benzoyl peroxide (BPO), which are effective for vinyl monomers.[2] The choice may depend on the solvent and reaction temperature.
-
-
Initiator Decomposition: Initiators have a limited shelf life and can be sensitive to storage conditions.
-
Solution: Use a fresh batch of the initiator or recrystallize the existing one. Store initiators according to the manufacturer's recommendations, typically in a cool, dark place.
-
-
Insufficient Initiator Concentration: The initiator concentration directly impacts the initiation rate.
-
Solution: While being mindful that higher concentrations can lead to lower molecular weight, ensure your initiator concentration is within a reasonable range for your specific system (typically 0.1-2 mol% with respect to the monomer).
-
-
-
Monomer Purity:
-
Impurities: The presence of inhibitors (often added for storage), moisture, or other contaminants can quench the polymerization reaction.[3]
-
Solution: Purify the DVU monomer before use. This can be achieved by recrystallization, distillation, or passing it through a column of activated alumina to remove inhibitors. Ensure all glassware is thoroughly dried to prevent moisture contamination.
-
-
-
Reaction Conditions:
-
Oxygen Inhibition: Oxygen is a well-known inhibitor of free-radical polymerization.
-
Solution: Degas the reaction mixture thoroughly before initiating polymerization. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (like nitrogen or argon) through the solvent and monomer mixture.
-
-
Incorrect Temperature: The polymerization rate is highly dependent on temperature. The chosen temperature must be appropriate for the thermal decomposition of the initiator.
-
Solution: Consult the initiator's datasheet for its half-life at various temperatures and ensure your reaction is conducted at a temperature where the initiator will decompose at a suitable rate.
-
-
FAQ 2: The polymerization of my cyclic N,N'-Divinylurea results in a heavily cross-linked, insoluble polymer. How can I control this?
The formation of insoluble, cross-linked polymers is a common characteristic when polymerizing divinyl monomers, including cyclic N,N'-Divinylureas.[4] This is due to the presence of two vinyl groups, which can lead to the formation of a three-dimensional network.
Strategies to Manage Cross-linking:
-
Monomer Concentration: Higher monomer concentrations can favor intermolecular cross-linking.
-
Solution: Conduct the polymerization at a lower monomer concentration. This can promote intramolecular cyclization reactions over intermolecular cross-linking, potentially leading to a more soluble polymer with pendant vinyl groups.
-
-
Reaction Temperature: Temperature can influence the rate of propagation versus cross-linking.
-
Solution: Experiment with different polymerization temperatures. A lower temperature might slow down the cross-linking reaction rate.
-
-
Chain Transfer Agents: These agents can help to control the molecular weight and reduce the degree of cross-linking.
-
Solution: Introduce a chain transfer agent, such as a thiol (e.g., dodecanethiol), into the reaction mixture. The concentration will need to be optimized for your specific requirements.
-
-
Solvent Choice: The solvent can influence the conformation of the growing polymer chains and thus the propensity for cross-linking.
-
Solution: Experiment with different solvents to find one that may favor cyclopolymerization over extensive cross-linking.
-
FAQ 3: I am unable to polymerize N,N'-diphenyl-N,N'-divinylurea. Is this expected?
Previous research has indicated that N,N'-diphenyl-N,N'-divinylurea is difficult to polymerize under a variety of conditions using radical initiators.[4] This could be due to steric hindrance from the bulky phenyl groups, which can prevent the propagation of the polymer chain.
Alternative Approaches to Consider:
-
Different Initiator Systems: While radical initiation may be challenging, other polymerization techniques could be explored, though success is not guaranteed.
-
Copolymerization: Consider copolymerizing the N,N'-diphenyl-N,N'-divinylurea with a more reactive monomer. This may allow for the incorporation of the diphenylurea monomer into a polymer chain.
FAQ 4: What are potential side reactions during the polymerization of N,N'-Divinylurea?
While the primary reaction is the polymerization of the vinyl groups, other side reactions, particularly those involving the urea functionality, can occur, especially at elevated temperatures.
-
Biuret Formation: The N-H groups of the urea moiety can react with isocyanate impurities (if present from the monomer synthesis) or potentially undergo other side reactions to form biuret structures, which can act as cross-linking points.[5][6]
-
Hydrolysis: If moisture is present, the urea linkage can be susceptible to hydrolysis, especially under acidic or basic conditions, which could affect the final polymer structure and properties.
Mitigation Strategies:
-
Monomer Purity: Ensure the monomer is free from isocyanate precursors or other reactive impurities.
-
Inert Atmosphere: Conducting the reaction under a dry, inert atmosphere can minimize hydrolysis.[7]
Experimental Protocols & Data
Table 1: General Conditions for Radical Polymerization of N,N'-Divinylurea
| Parameter | Typical Range | Notes |
| Monomer Concentration | 0.1 - 2.0 M | Lower concentrations may reduce cross-linking. |
| Initiator | AIBN, BPO | Choice depends on solvent and temperature. |
| Initiator Concentration | 0.1 - 2.0 mol% (relative to monomer) | Higher concentrations can decrease molecular weight. |
| Solvent | Dioxane, DMF, DMSO | Solvent choice can affect polymer solubility and cross-linking. |
| Temperature | 60 - 80 °C (for AIBN) | Should be chosen based on the initiator's half-life. |
| Reaction Time | 4 - 24 hours | Monitor conversion to determine the optimal time. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxygen inhibition. |
Protocol: General Procedure for the Radical Polymerization of a Cyclic N,N'-Divinylurea
-
Monomer Purification: Recrystallize the cyclic N,N'-Divinylurea monomer from an appropriate solvent to remove inhibitors and impurities. Dry the purified monomer under vacuum.
-
Reaction Setup: Assemble a flame-dried reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add the purified monomer and the chosen solvent to the reaction vessel.
-
Degassing: Stir the mixture and bubble inert gas through it for at least 30 minutes to remove dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles.
-
Initiator Addition: Dissolve the radical initiator (e.g., AIBN) in a small amount of the degassed solvent and add it to the reaction vessel via a syringe.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN) and allow the reaction to proceed with stirring.
-
Polymer Isolation: After the desired time, cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or diethyl ether).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator residues, and dry the final polymer under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for N,N'-Divinylurea polymerization.
Caption: Troubleshooting decision tree for DVU polymerization.
References
- 1. materials.alfachemic.com [materials.alfachemic.com]
- 2. m.youtube.com [m.youtube.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: N,N'-Divinylurea (DVU) Crosslinking Control
Welcome to the technical support center for N,N'-Divinylurea (DVU). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to effectively control the crosslinking density in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-Divinylurea (DVU) and how does it function as a crosslinker?
A1: N,N'-Divinylurea (DVU) is a chemical compound featuring two vinyl (-CH=CH₂) groups attached to a central urea moiety. These vinyl groups are reactive and can participate in polymerization reactions. In the context of polymer synthesis, DVU acts as a crosslinking agent by covalently bonding two or more polymer chains together. During polymerization (e.g., free-radical polymerization), each vinyl group on a single DVU molecule can react with a growing polymer chain, creating a durable bridge or "crosslink" that transforms linear polymer chains into a three-dimensional network.
Q2: What is crosslinking density and why is it a critical parameter?
A2: Crosslinking density refers to the number of crosslinks per unit volume of a polymer. It is a fundamental structural parameter that dictates the material's macroscopic properties. A higher crosslinking density leads to a tighter, more constrained network, resulting in materials that are typically more rigid, brittle, and less swollen by solvents.[1] Conversely, a lower crosslinking density creates a looser network, leading to softer, more flexible, and highly swellable materials like hydrogels.[2] Controlling this parameter is crucial for tailoring the mechanical strength, degradation rate, swelling behavior, and drug-release kinetics of a polymer for specific biomedical applications.[2]
Q3: How can the crosslinking density of a polymer network be measured?
A3: Several experimental techniques can be used to quantify or infer crosslinking density:
-
Swelling Studies: The most common method involves immersing the crosslinked polymer in a suitable solvent and measuring its equilibrium swelling ratio.[3][4] The Flory-Rehner equation can then be used to calculate the crosslink density from the swelling data.[4] A lower swelling ratio generally indicates a higher crosslinking density.[5]
-
Rheology and Dynamic Mechanical Analysis (DMA): These techniques measure the viscoelastic properties of the material, such as the storage modulus (G') in the rubbery plateau region.[6] This modulus is directly proportional to the crosslinking density, allowing for a quantitative calculation.[6][7]
-
Mechanical Testing: Tensile tests can reveal that a higher crosslink density typically leads to a higher Young's modulus and ultimate stress, but a lower fracture strain (i.e., the material becomes less stretchable).[1]
Troubleshooting Guide: Controlling Crosslinking Density
This guide addresses common issues encountered during polymerization with DVU, focusing on how to adjust experimental parameters to achieve the desired crosslinking density.
Q4: My polymer is too soft, dissolves, or exhibits excessive swelling. How can I increase the crosslinking density?
A4: This issue indicates insufficient crosslinking. The polymer chains are not adequately connected to form a stable network.
Solutions:
-
Increase DVU Concentration: The most direct way to increase crosslinking density is to raise the molar ratio of the crosslinker (DVU) to the primary monomer.
-
Increase Initiator Concentration: A higher concentration of initiator can lead to the formation of more, but shorter, polymer chains, providing more opportunities for crosslinking to occur throughout the network.
-
Extend Reaction Time: Incomplete reactions result in low crosslinking. Ensure the polymerization is allowed to proceed to completion. Monitor the reaction kinetics if possible.[8][9]
-
Increase Reaction Temperature: Higher temperatures generally increase the reaction rate, which can help drive the polymerization and crosslinking reactions to completion. However, be cautious as this can also lead to uncontrolled polymerization.
Q5: My polymer is too brittle and fractures easily. How can I decrease the crosslinking density?
A5: Brittleness is a classic sign of excessively high crosslinking density, which restricts polymer chain mobility.[1]
Solutions:
-
Decrease DVU Concentration: Reduce the molar ratio of DVU relative to the primary monomer. This is the most effective method for creating a looser network.
-
Decrease Initiator Concentration: Using less initiator can result in longer primary polymer chains between crosslinks, increasing the flexibility of the overall network.
-
Introduce a Chain Transfer Agent: A chain transfer agent can be used to control the molecular weight of the polymer chains, which indirectly influences the network structure.
-
Lower the Reaction Temperature: Reducing the temperature slows the reaction rate, which can sometimes lead to a more uniform and less densely crosslinked network.
Q6: The polymerization reaction is very slow or does not seem to complete. What are the potential causes?
A6: Slow or incomplete polymerization can be due to several factors related to the reaction components and conditions.
Solutions:
-
Check Initiator Viability: Ensure the polymerization initiator (e.g., a photoinitiator or thermal initiator) is not expired or degraded.[10] For photoinitiators, verify the UV light source provides the correct wavelength and intensity.[10][11]
-
Remove Oxygen: Oxygen is a potent inhibitor of free-radical polymerization. De-gas your monomer solution thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.
-
Verify Monomer and Crosslinker Purity: Impurities can inhibit or retard polymerization. Use monomers and crosslinkers of appropriate purity for your application.
-
Adjust pH: For aqueous polymerizations, the pH of the precursor solution can significantly impact the reaction, especially if your monomer's reactivity is pH-dependent.[5]
Q7: The polymerization is too fast and uncontrollable, leading to a non-uniform polymer. How can I manage the reaction rate?
A7: Uncontrolled, rapid polymerization is often due to an overly aggressive initiation step or high reaction temperature.
Solutions:
-
Lower the Initiator Concentration: Reduce the amount of initiator to slow the rate at which polymer chains are formed.
-
Reduce the Reaction Temperature: Performing the reaction at a lower temperature will decrease the overall polymerization kinetics.[12]
-
Use an Inhibitor: For some systems, adding a controlled amount of an inhibitor or retarder can help moderate the reaction speed.
-
Improve Heat Dissipation: Exothermic polymerization reactions can self-accelerate.[13] Using a reaction vessel with a larger surface area or a cooling bath can help dissipate heat and control the temperature.
Quantitative Data Summary
The following tables summarize the expected qualitative and quantitative impact of key parameters on crosslinking density and resulting polymer properties.
Table 1: Effect of Reactant Concentrations on Crosslinking Density
| Parameter | Change | Effect on Crosslinking Density | Expected Impact on Polymer Properties |
| [DVU] / [Monomer] Ratio | Increase | Increase | Higher stiffness, lower swelling ratio, increased brittleness.[1] |
| Decrease | Decrease | Higher flexibility, higher swelling ratio, increased softness. | |
| Initiator Concentration | Increase | Increase | May increase stiffness; can lead to shorter chains and potential for more crosslinks. |
| Decrease | Decrease | May increase elasticity due to longer chains between crosslinks. |
Table 2: Effect of Reaction Conditions on Crosslinking Density
| Parameter | Change | Effect on Crosslinking Density | Expected Impact on Polymer Properties |
| Reaction Temperature | Increase | Increase (up to a point) | Faster gelation; may lead to a less homogeneous network if uncontrolled.[12] |
| Decrease | Decrease | Slower gelation; can result in a more uniform network structure. | |
| Reaction Time | Increase | Increase | Ensures reaction proceeds to completion for maximum crosslinking. |
| Decrease | Decrease | Incomplete reaction leads to a weak or soluble polymer. |
Experimental Protocols
Protocol 1: General Procedure for UV-Initiated Polymerization using DVU
This protocol describes a general method for preparing a crosslinked hydrogel. Concentrations should be optimized for your specific application.
-
Precursor Solution Preparation: a. In a glass vial, dissolve the primary monomer (e.g., Acrylamide) and N,N'-Divinylurea (DVU) in the desired solvent (e.g., deionized water). b. Add a photoinitiator (e.g., 0.1 mol% relative to the total monomer concentration).[11] c. Stir the solution in the dark until all components are fully dissolved.
-
De-gassing: a. Bubble the precursor solution with dry nitrogen gas for 15-20 minutes to remove dissolved oxygen, which inhibits radical polymerization.
-
Polymerization: a. Transfer the solution into a mold (e.g., between two glass plates with a spacer).[11] b. Expose the mold to a UV light source (e.g., 365 nm) for a predetermined time (e.g., 10-30 minutes) to initiate polymerization and crosslinking.[11]
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Purification: a. After polymerization, carefully remove the resulting polymer gel from the mold. b. Immerse the gel in a large volume of solvent (e.g., deionized water) for 24-48 hours, changing the solvent periodically to wash away any unreacted monomers, crosslinkers, and initiator by-products.[11]
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Characterization: a. Perform swelling studies by immersing a pre-weighed, dried sample in solvent and measuring its weight at equilibrium. b. Conduct rheological or mechanical analysis to determine the storage modulus and other mechanical properties.[6]
Visualizations
Caption: General experimental workflow for polymer synthesis using DVU.
References
- 1. The Influence of Crosslink Density on the Failure Behavior in Amorphous Polymers by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. tainstruments.com [tainstruments.com]
- 7. pcimag.com [pcimag.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Protocol for the fabrication and application of a low-water-content polyelectrolyte hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kinampark.com [kinampark.com]
Technical Support Center: N,N'-Divinylurea (DVU) Copolymerization
Welcome to the technical support center for N,N'-Divinylurea (DVU) copolymerization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during the synthesis and processing of DVU copolymers.
Frequently Asked Questions (FAQs)
Q1: My DVU copolymer precipitates during polymerization. What are the common causes?
A1: Precipitation during DVU copolymerization is a strong indicator of poor polymer solubility in the chosen reaction solvent. This can be attributed to several factors:
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High DVU Content: The urea functionality in DVU can lead to strong intermolecular hydrogen bonding, causing the polymer chains to aggregate and precipitate, especially at high DVU concentrations in the copolymer.
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Inappropriate Solvent: The solvent may not be a good thermodynamic match for the resulting copolymer. The solubility of the copolymer can differ significantly from that of the individual monomers.
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Cross-linking: DVU is a divinyl monomer, and under certain conditions, it can lead to cross-linked, insoluble networks. This is more likely at higher monomer concentrations and conversions.
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Low Polymerization Temperature: Lower temperatures can decrease the solubility of the growing polymer chains, leading to premature precipitation.
Q2: How can I improve the solubility of my DVU copolymers?
A2: Several strategies can be employed to enhance the solubility of DVU copolymers:
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Incorporate Hydrophilic Comonomers: Copolymerizing DVU with highly polar, hydrophilic monomers can disrupt the strong hydrogen bonding between urea groups and increase the overall solubility of the copolymer in polar solvents. Commonly used hydrophilic comonomers include N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVC).
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Optimize Solvent System: Employing a more polar solvent or a solvent mixture can improve the solvation of the copolymer. For instance, highly polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often good choices for urea-containing polymers.
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Control Copolymer Composition: By reducing the molar ratio of DVU relative to the comonomer, the propensity for intermolecular hydrogen bonding can be decreased, leading to better solubility.
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Regulate Molecular Weight: Lower molecular weight copolymers generally exhibit better solubility. This can be controlled by adjusting the initiator concentration or using a chain transfer agent.
Q3: What are suitable comonomers for copolymerization with DVU to enhance solubility?
A3: The choice of comonomer is critical for tailoring the properties of the final copolymer. To improve solubility, consider the following hydrophilic comonomers:
| Comonomer | Key Features | Potential Solvents for Copolymer |
| N-vinylpyrrolidone (NVP) | Highly hydrophilic, biocompatible, excellent solvent compatibility. | Water, Ethanol, DMF, DMSO |
| N-vinylcaprolactam (NVC) | Thermoresponsive properties, good solubility in polar solvents. | Water (below LCST), Ethanol, DMF |
| Acrylic Acid (AA) | Anionic character (at neutral pH), can significantly enhance water solubility. | Water (as salt), DMF, DMSO |
| Poly(ethylene glycol) acrylate (PEGA) | Introduces flexible, hydrophilic side chains, can improve solubility and biocompatibility. | Water, THF, Dichloromethane |
Q4: Are there any recommended analytical techniques to assess the solubility of DVU copolymers?
A4: Yes, several techniques can be used to characterize the solubility of your copolymers:
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Visual Observation: A simple yet effective method is to observe the clarity of the polymer solution. A clear, homogenous solution indicates good solubility, while turbidity or precipitation suggests poor solubility.
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UV-Vis Spectroscopy: By measuring the transmittance or absorbance of a polymer solution at a specific wavelength, you can quantify its clarity and monitor for any signs of aggregation or precipitation over time.
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Dynamic Light Scattering (DLS): DLS can be used to detect the presence of aggregates in a polymer solution. The presence of large particles can indicate poor solubility.
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Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Insoluble polymer fractions can clog the columns or appear as a separate, high molecular weight shoulder in the chromatogram.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common solubility issues during DVU copolymerization.
Technical Support Center: N,N'-Divinylurea Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N,N'-Divinylurea. Our goal is to help you minimize impurities and optimize your production process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing N,N'-Divinylurea?
A1: N,N'-Divinylurea can be synthesized through several routes. One common laboratory-scale method involves the reaction of vinyl isocyanate with water. Another industrial approach is the vinylation of urea with acetylene under specific catalytic conditions. The choice of method often depends on the desired scale, available starting materials, and safety considerations.
Q2: What are the primary impurities I should be concerned about during N,N'-Divinylurea synthesis?
A2: The primary impurities depend on the synthetic route.
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From Vinyl Isocyanate and Water: The main impurity is often polyurea, formed from the polymerization of the vinyl groups. Side reactions of the isocyanate group can also lead to the formation of biuret and other oligomeric structures.[1]
-
From Urea and Acetylene: Incomplete vinylation can leave unreacted urea. Side reactions can lead to the formation of monovinylurea and various polymeric byproducts.
Q3: How can I minimize the formation of polymeric impurities?
A3: Polymerization of the vinyl groups is a common issue. To minimize this:
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Use of Inhibitors: Incorporate a polymerization inhibitor into the reaction mixture and during storage.
-
Temperature Control: Avoid excessive temperatures during synthesis and purification, as heat can promote polymerization.
-
Oxygen Control: Some polymerization reactions are initiated by radicals formed in the presence of oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q4: What is the role of water in the synthesis from vinyl isocyanate?
A4: In the synthesis starting from vinyl isocyanate, water acts as a reactant. The isocyanate groups react with water to form an unstable carbamic acid intermediate, which then decomposes to a primary amine and carbon dioxide. The resulting amine rapidly reacts with another molecule of vinyl isocyanate to form N,N'-Divinylurea.[1] Careful stoichiometric control of water is crucial to avoid side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N,N'-Divinylurea | 1. Incomplete reaction. 2. Polymerization of the product. 3. Sub-optimal reaction temperature. 4. Loss of volatile reactants or product. | 1. Increase reaction time or adjust stoichiometry. 2. Add a suitable polymerization inhibitor (e.g., hydroquinone). 3. Optimize the reaction temperature based on literature or internal studies. 4. Ensure the reaction setup is properly sealed and, if necessary, use a condenser. |
| Product is a solid, insoluble mass | Extensive polymerization of N,N'-Divinylurea has occurred. | This is often irreversible. For future syntheses: - Lower the reaction temperature. - Increase the concentration of the polymerization inhibitor. - Reduce the reaction time. |
| Presence of Biuret or other Oligomers | Side reactions of the isocyanate intermediate.[1] | - Control the stoichiometry of reactants carefully. - Optimize the rate of addition of reactants to maintain a low concentration of reactive intermediates. |
| Difficulty in Purifying the Product | 1. Co-distillation with impurities. 2. Thermal degradation during distillation. | 1. Consider alternative purification methods such as recrystallization from a suitable solvent. 2. Use vacuum distillation at the lowest possible temperature to prevent thermal decomposition and polymerization. |
| Product Discolors or Solidifies During Storage | Spontaneous polymerization. | Store the purified N,N'-Divinylurea at low temperatures (e.g., in a refrigerator or freezer) in the presence of a polymerization inhibitor and under an inert atmosphere. |
Experimental Protocols
General Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be used to assess the purity of N,N'-Divinylurea and detect non-polymeric impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of methanol and water is often effective. A typical starting point could be a volume ratio of 10:90 methanol to water, gradually increasing the methanol concentration.[2]
-
Flow Rate: 0.30 - 0.40 mL/min.[2]
-
Detection: UV detector at 210 nm.[2]
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Internal Standard: For quantitative analysis, an internal standard such as melamine can be used.[2]
Table 1: Example HPLC Gradient for N,N'-Divinylurea Purity Analysis
| Time (minutes) | % Methanol | % Water |
| 0 | 10 | 90 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 30 | 10 | 90 |
Note: This is a starting point and may require optimization for your specific sample and HPLC system.
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: Synthesis of N,N'-Divinylurea from Vinyl Isocyanate and Water
Caption: Reaction pathway for N,N'-Divinylurea synthesis from vinyl isocyanate.
Diagram 2: Troubleshooting Logic for Low Product Purity
Caption: Troubleshooting workflow for addressing low purity in N,N'-Divinylurea.
References
Impact of initiator concentration on N,N'-Divinylurea polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N,N'-Divinylurea. The information provided is based on general principles of free-radical polymerization of divinyl monomers, as specific literature on the impact of initiator concentration on N,N'-Divinylurea polymerization is limited.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of initiator concentration on the polymerization of N,N'-Divinylurea?
In free-radical polymerization, the initiator concentration directly influences the number of primary radicals generated, which in turn affects the overall polymerization rate and the molecular weight of the resulting polymer. Generally, a higher initiator concentration leads to a faster polymerization rate and a lower average molecular weight. For a divinyl monomer like N,N'-Divinylurea, the initiator concentration also plays a crucial role in the extent of crosslinking and the onset of gelation.
Q2: Which type of initiators are suitable for the polymerization of N,N'-Divinylurea?
Commonly used initiators for the free-radical polymerization of vinyl monomers are azo initiators and peroxides. The choice of initiator depends on factors such as the desired reaction temperature and the solvent used.[1] For polymerizations in organic solvents, oil-soluble initiators like 2,2'-azobisisobutyronitrile (AIBN) are often employed. For aqueous polymerizations, water-soluble initiators such as potassium persulfate (KPS) or ammonium persulfate (APS) are suitable choices.
Q3: How does initiator concentration affect the molecular weight and polydispersity of poly(N,N'-Divinylurea)?
An increase in initiator concentration generates a higher number of polymer chains simultaneously. With a fixed amount of monomer, this results in shorter polymer chains and consequently, a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight. The polydispersity index (PDI) can also be affected, with very high initiator concentrations sometimes leading to a broader molecular weight distribution due to an increased rate of termination reactions.
Q4: Can the initiator concentration influence the crosslinking and solubility of the resulting polymer?
Yes, for a divinyl monomer like N,N'-Divinylurea, the initiator concentration is a critical parameter for controlling crosslinking. A higher initiator concentration can lead to a higher density of crosslinks, which will result in a less soluble and more rigid polymer network. At a certain point, extensive crosslinking will lead to the formation of an insoluble gel. Therefore, careful control of the initiator concentration is necessary to obtain a polymer with the desired degree of crosslinking and solubility.
Troubleshooting Guide
| Issue | Potential Cause Related to Initiator | Suggested Solution |
| Low Polymer Yield | Insufficient Initiator Concentration: Not enough primary radicals are generated to efficiently initiate polymerization. | Increase the initiator concentration in small increments (e.g., 10-20% increments). |
| Initiator Decomposition: The chosen initiator may not be decomposing effectively at the reaction temperature. | Select an initiator with a suitable half-life at the desired polymerization temperature. Ensure the reaction temperature is appropriate for the chosen initiator. | |
| Polymer with Low Molecular Weight | Excessive Initiator Concentration: A high concentration of primary radicals leads to the formation of many short polymer chains. | Decrease the initiator concentration. This will generate fewer polymer chains, allowing them to grow longer. |
| High Polydispersity Index (PDI) | Non-uniform Initiation: This can occur if the initiator is not well-dissolved or if the temperature is not uniform throughout the reaction mixture. | Ensure the initiator is fully dissolved in the solvent before adding the monomer. Maintain uniform stirring and temperature control throughout the polymerization. |
| High Initiator Concentration: Very high radical concentrations can lead to a variety of termination reactions, broadening the molecular weight distribution. | Reduce the initiator concentration to a more moderate level. | |
| Premature Gelation | High Initiator Concentration: A high concentration of radicals can accelerate the crosslinking reactions of the divinyl monomer, leading to early gel formation. | Lower the initiator concentration to reduce the rate of crosslinking. |
| High Reaction Temperature: Higher temperatures increase the rate of both initiation and propagation, which can lead to rapid and uncontrolled crosslinking. | Lower the reaction temperature and choose an initiator that is effective at that temperature. | |
| Inconsistent Reaction Rates | Inhibitors Present: Impurities in the monomer or solvent can react with and consume the initiator radicals, leading to an induction period or slower than expected reaction. | Purify the monomer and solvent before use. Degas the reaction mixture to remove oxygen, which is a common inhibitor. |
Data Presentation
The following tables illustrate the expected trends of the impact of initiator concentration on the polymerization of a generic divinyl monomer like N,N'-Divinylurea. Note: This is illustrative data based on general polymerization principles and not from specific experimental results for N,N'-Divinylurea.
Table 1: Effect of AIBN Initiator Concentration on Polymerization of a Divinyl Monomer in an Organic Solvent (Illustrative Data)
| Initiator Concentration (mol%) | Polymer Yield (%) | Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 0.1 | 75 | 50,000 | 2.5 |
| 0.5 | 85 | 20,000 | 2.2 |
| 1.0 | 90 | 10,000 | 2.0 |
| 2.0 | 92 | 5,000 | 2.8 |
Table 2: Effect of KPS Initiator Concentration on Polymerization of a Divinyl Monomer in an Aqueous Solution (Illustrative Data)
| Initiator Concentration (wt% to monomer) | Polymer Yield (%) | Swelling Ratio | Gel Fraction (%) |
| 0.5 | 80 | 25 | 85 |
| 1.0 | 90 | 15 | 92 |
| 2.0 | 95 | 8 | 98 |
Experimental Protocols
The following is a general experimental protocol for the free-radical solution polymerization of N,N'-Divinylurea. Researchers should optimize the conditions based on their specific requirements.
Materials:
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N,N'-Divinylurea (monomer)
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2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Nitrogen gas (for inert atmosphere)
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Methanol (for precipitation)
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve a specific amount of N,N'-Divinylurea in anhydrous DMF.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
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In a separate vial, dissolve the desired amount of AIBN in a small amount of anhydrous DMF.
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Under a continuous nitrogen flow, add the AIBN solution to the monomer solution in the reaction flask.
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Heat the reaction mixture to the desired temperature (e.g., 60-70 °C for AIBN) and maintain constant stirring.
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Allow the polymerization to proceed for the desired reaction time.
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After the reaction is complete, cool the flask to room temperature.
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Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.
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Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the polymerization of N,N'-Divinylurea.
Caption: Impact of initiator concentration on key polymerization parameters.
References
Enhancing the mechanical properties of N,N'-Divinylurea-based polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Divinylurea-based polymers. The information provided is designed to address common challenges encountered during synthesis and characterization, with a focus on enhancing the mechanical properties of these materials.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the mechanical properties of N,N'-Divinylurea-based polymers?
A1: The mechanical properties of N,N'-Divinylurea-based polymers are primarily influenced by several factors:
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Monomer Purity: The purity of N,N'-Divinylurea and any comonomers is crucial. Impurities can act as chain terminators or introduce defects into the polymer network, leading to reduced mechanical strength.
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Crosslink Density: The extent of crosslinking within the polymer matrix is a significant determinant of its mechanical behavior. Higher crosslink density generally leads to increased stiffness and tensile strength but may reduce elongation at break.[1][2]
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Polymerization Conditions: Reaction parameters such as temperature, initiator concentration, and solvent choice can affect the polymerization kinetics and the final polymer structure, thereby influencing its mechanical properties.
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Copolymer Composition: When copolymerizing N,N'-Divinylurea with other monomers, the nature and ratio of the comonomer will significantly alter the properties of the resulting polymer. Incorporating flexible monomers can enhance elasticity, while rigid monomers can increase stiffness.
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Post-polymerization Processing: Post-treatment steps like annealing or curing can promote further crosslinking or relaxation of internal stresses, which can modify the mechanical performance of the polymer.
Q2: How can I increase the tensile strength of my N,N'-Divinylurea-based polymer?
A2: To enhance the tensile strength, consider the following strategies:
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Increase Crosslink Density: This can be achieved by increasing the proportion of N,N'-Divinylurea in the monomer feed or by introducing a multifunctional crosslinking agent.[1][2]
-
Incorporate Reinforcing Fillers: The addition of nanofillers, such as carbon nanotubes or silica nanoparticles, can significantly improve the tensile strength by providing reinforcement to the polymer matrix.
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Copolymerization with a Rigid Monomer: Introducing a comonomer with a rigid structure, such as styrene or methyl methacrylate, can increase the overall stiffness and tensile strength of the polymer.
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Optimize Curing/Annealing Conditions: Post-polymerization heat treatment can lead to a more complete polymer network and relieve internal stresses, often resulting in improved mechanical properties.
Q3: My polymer is too brittle. How can I improve its flexibility and elongation at break?
A3: To address brittleness and improve flexibility, you can:
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Decrease Crosslink Density: Reducing the amount of N,N'-Divinylurea or other crosslinking agents will lead to a more flexible polymer network.
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Incorporate a Flexible Comonomer: Copolymerizing with a monomer that has a low glass transition temperature (Tg), such as butyl acrylate or other long-chain acrylates, can increase the flexibility and elongation at break.
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Use a Plasticizer: The addition of a suitable plasticizer can increase the free volume within the polymer and lower its Tg, resulting in a more flexible material. However, be mindful of potential plasticizer migration over time.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Inactive or insufficient initiator.2. Presence of polymerization inhibitors in monomers.3. Incorrect reaction temperature or time. | 1. Use fresh initiator and optimize its concentration.2. Purify monomers to remove inhibitors (e.g., by passing through an inhibitor removal column).3. Verify and optimize the polymerization temperature and duration based on the initiator's half-life. |
| Incomplete Polymerization / Sticky Polymer | 1. Insufficient initiator or premature termination.2. Oxygen inhibition (for free radical polymerization).3. Low reaction temperature. | 1. Increase initiator concentration or use a more efficient initiator.2. Degas the reaction mixture thoroughly before and during polymerization (e.g., by purging with an inert gas like nitrogen or argon).3. Increase the reaction temperature to ensure complete conversion. |
| Poor Mechanical Strength | 1. Low molecular weight of the polymer.2. Insufficient crosslinking.3. Presence of impurities acting as defects. | 1. Optimize initiator and monomer concentrations to achieve higher molecular weight.2. Increase the proportion of N,N'-Divinylurea or add a crosslinking agent.3. Ensure high purity of all reactants and solvents. |
| Brittle Polymer | 1. Excessive crosslinking.2. High glass transition temperature (Tg). | 1. Reduce the concentration of N,N'-Divinylurea or other crosslinkers.2. Copolymerize with a flexible monomer to lower the Tg. |
| Inconsistent Batch-to-Batch Properties | 1. Variations in monomer purity or initiator activity.2. Inconsistent reaction conditions (temperature, stirring, time).3. Inaccurate measurement of reactants. | 1. Use monomers and initiators from the same batch or ensure consistent purity.2. Precisely control all reaction parameters using automated equipment if possible.3. Calibrate all measuring instruments regularly. |
Experimental Protocols
Protocol 1: Free Radical Solution Polymerization of N,N'-Divinylurea
This protocol describes a general method for the synthesis of poly(N,N'-Divinylurea) via free radical polymerization in a solvent.
Materials:
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N,N'-Divinylurea (DVU)
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Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator
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Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
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Nitrogen or Argon gas for inert atmosphere
Procedure:
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Monomer and Initiator Preparation: In a reaction vessel equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, dissolve the desired amount of N,N'-Divinylurea in anhydrous DMF.
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Initiator Addition: Separately, dissolve the calculated amount of AIBN in a small amount of DMF.
-
Inert Atmosphere: Purge the reaction vessel containing the monomer solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the monomer solution to the desired reaction temperature (typically 60-80 °C for AIBN).
-
Initiation: Add the initiator solution to the reaction vessel while maintaining a continuous inert gas flow.
-
Reaction: Allow the polymerization to proceed for the specified time (e.g., 6-24 hours) under constant stirring and temperature.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the solution into a non-solvent, such as methanol or diethyl ether, while stirring vigorously.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
Protocol 2: Mechanical Testing of Polymer Films
This protocol outlines the procedure for preparing and testing polymer films for their tensile properties according to ASTM D638.
Materials and Equipment:
-
Poly(N,N'-Divinylurea) or its copolymer
-
Solvent for casting (e.g., DMF)
-
Flat, level casting surface (e.g., glass plate or Teflon dish)
-
Dumbbell-shaped die for cutting test specimens (ASTM D638 Type V)
-
Universal Testing Machine (UTM) with a suitable load cell and grips
Procedure:
-
Film Casting:
-
Prepare a polymer solution of a specific concentration (e.g., 10-20 wt%) in a suitable solvent.
-
Pour the solution onto a clean, level casting surface.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow) to form a uniform film.
-
Once the film is formed, dry it further in a vacuum oven to remove any residual solvent.
-
-
Specimen Preparation:
-
Carefully peel the dried film from the casting surface.
-
Use the dumbbell-shaped die to cut at least five test specimens from the film.
-
Measure the thickness and width of the gauge section of each specimen at three different points and calculate the average cross-sectional area.
-
-
Tensile Testing:
-
Set up the Universal Testing Machine with the appropriate grips and load cell.
-
Mount a specimen in the grips, ensuring it is aligned vertically and not slipping.
-
Set the crosshead speed to the desired strain rate (e.g., 5 mm/min).
-
Start the test and record the load and displacement data until the specimen fractures.
-
-
Data Analysis:
-
From the stress-strain curve, determine the following properties for each specimen:
-
Tensile Strength (Ultimate Tensile Strength): The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
-
Calculate the average and standard deviation for each property from the tested specimens.
-
Data Presentation
Table 1: Representative Mechanical Properties of Polyurea-based Polymers
| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Polyurea (aliphatic isocyanate) | 15 - 30 | 0.1 - 0.5 | 300 - 800 | General Literature |
| Polyurea (aromatic isocyanate) | 30 - 60 | 0.5 - 1.5 | 100 - 400 | General Literature |
| Crosslinked Polyurea | 40 - 70 | 1.0 - 2.5 | 50 - 200 | [2] |
| Polyurea with reinforcing filler | 50 - 90 | 2.0 - 5.0 | 20 - 100 | General Literature |
Note: The data presented are typical values for general polyurea systems and may vary for specific N,N'-Divinylurea-based polymers.
Visualizations
Caption: Experimental workflow for synthesis and mechanical testing.
Caption: Troubleshooting logic for poor mechanical properties.
References
Validation & Comparative
The Unexplored Potential of N,N'-Divinylurea: A Comparative Overview of Divinyl Crosslinkers
For Immediate Release
[City, State] – In the ever-evolving landscape of polymer chemistry and materials science, the quest for novel crosslinking agents that impart superior properties to polymers and hydrogels is relentless. While divinyl crosslinkers like divinylbenzene (DVB) and N,N'-methylenebis(acrylamide) (MBAm) are mainstays in academic and industrial research, a comprehensive understanding of their urea-based counterpart, N,N'-Divinylurea (DVU), remains notably absent from the current scientific literature. This guide seeks to provide a comparative framework for divinyl crosslinkers, highlighting the established performance of common alternatives while underscoring the critical knowledge gap surrounding DVU.
Researchers, scientists, and drug development professionals frequently rely on crosslinking agents to tailor the mechanical, thermal, and swelling properties of polymers for a wide array of applications, from drug delivery systems to tissue engineering scaffolds. The choice of crosslinker is paramount in determining the final characteristics of the material.
Established Divinyl Crosslinkers: A Performance Snapshot
Divinylbenzene and N,N'-methylenebis(acrylamide) are two of the most extensively studied and utilized divinyl crosslinkers. Their impact on polymer and hydrogel properties has been well-documented through numerous studies.
Divinylbenzene (DVB) is a hydrophobic crosslinker renowned for its ability to enhance the thermal stability and mechanical strength of polymers.[1] When incorporated into polymer networks, DVB's aromatic structure contributes to a rigid and robust matrix. For instance, in methyl methacrylate copolymers, the addition of DVB has been shown to improve thermal resistance due to the formation of a more extensive cross-linked network.[1]
N,N'-methylenebis(acrylamide) (MBAm) is a hydrophilic crosslinker widely employed in the synthesis of hydrogels, particularly polyacrylamide-based gels. The concentration of MBAm significantly influences the swelling behavior and mechanical properties of these hydrogels.[2] Increasing the MBAm content generally leads to a decrease in the equilibrium swelling ratio and an alteration of the swelling mechanism.[2]
The Enigma of N,N'-Divinylurea
Despite its structural similarity to other divinyl compounds, N,N'-Divinylurea remains a largely unexplored crosslinking agent. Initial research has indicated that the polymerization of N,N'-Divinylurea can lead to the formation of heavily cross-linked polymers. However, a significant void exists in the scientific literature regarding the quantitative performance of these materials, especially in direct comparison to polymers crosslinked with DVB or MBAm.
Comparative Performance Data: A Call for Research
To facilitate a comprehensive understanding and unlock the potential of N,N'-Divinylurea, further research is imperative. The following tables outline the type of experimental data that is critically needed for a meaningful comparison.
Table 1: Swelling Behavior of Hydrogels Crosslinked with Different Divinyl Compounds
| Crosslinker | Monomer System | Crosslinker Concentration (%) | Swelling Ratio (g/g) | Swelling Mechanism | Source |
| N,N'-Divinylurea | Data not available | Data not available | Data not available | Data not available | |
| N,N'-methylenebis(acrylamide) | Acrylamide/Maleic Acid | 0.5 - 2.0 | Decreases with increasing concentration | Non-Fickian to Fickian | [2] |
| Divinylbenzene | Typically used in non-aqueous systems |
Table 2: Mechanical Properties of Polymers Crosslinked with Different Divinyl Compounds
| Crosslinker | Polymer System | Crosslinker Concentration (%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Source |
| N,N'-Divinylurea | Data not available | Data not available | Data not available | Data not available | |
| Divinylbenzene | Methyl Methacrylate | Varied | Enhanced with increasing concentration | Enhanced with increasing concentration | [1] |
| N,N'-methylenebis(acrylamide) | Polyacrylamide | Varied | Data varies with system | Data varies with system |
Table 3: Thermal Stability of Polymers Crosslinked with Different Divinyl Compounds
| Crosslinker | Polymer System | Crosslinker Concentration (%) | Onset of Decomposition (°C) | Char Yield at 600°C (%) | Source |
| N,N'-Divinylurea | Data not available | Data not available | Data not available | Data not available | |
| Divinylbenzene | Methyl Methacrylate | Varied | Increased with increasing concentration | Increased with increasing concentration | [1] |
| N,N'-methylenebis(acrylamide) | Polyacrylic Acid | 1.91 - 2.91 | Data varies with curing method | Data varies with curing method | [3] |
Experimental Protocols: A Blueprint for Future Investigation
To address the existing knowledge gap, detailed experimental protocols are required. The following outlines a general approach for the synthesis and characterization of crosslinked polymers and hydrogels that would enable a direct comparison of N,N'-Divinylurea with other divinyl crosslinkers.
General Polymerization/Hydrogel Synthesis Workflow
Caption: General workflow for synthesis and characterization of crosslinked polymers.
Key Experimental Methodologies
-
Swelling Ratio Determination:
-
Protocol: A dried, pre-weighed sample of the hydrogel is immersed in a specific solvent (e.g., deionized water) at a constant temperature. At regular intervals, the hydrogel is removed, blotted to remove excess surface water, and weighed. This process is continued until a constant weight is achieved (equilibrium swelling).
-
Calculation: Swelling Ratio (g/g) = (Weight at equilibrium - Dry weight) / Dry weight.
-
-
Mechanical Testing (Tensile Strength):
-
Protocol: Dog-bone shaped specimens of the crosslinked polymer are prepared. The specimens are then subjected to a controlled tensile force using a universal testing machine until failure.
-
Data Acquired: Stress-strain curves, from which tensile strength, Young's modulus, and elongation at break can be determined.
-
-
Thermogravimetric Analysis (TGA):
-
Protocol: A small, precisely weighed sample of the crosslinked polymer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss of the sample is monitored as a function of temperature.
-
Data Acquired: Onset of decomposition temperature, temperature of maximum decomposition rate, and residual weight (char yield) at a specific temperature.
-
Conclusion: A Path Forward
The development of advanced materials with tailored properties hinges on a thorough understanding of the structure-property relationships of their constituent components. While divinylbenzene and N,N'-methylenebis(acrylamide) have been instrumental in advancing polymer and hydrogel science, the potential of N,N'-Divinylurea as a crosslinking agent remains largely untapped. The scientific community is encouraged to undertake comparative studies to elucidate the performance of N,N'-Divinylurea, thereby expanding the toolbox of materials scientists and enabling the design of next-generation polymers and hydrogels.
References
A Comparative Guide to Validating the Purity of Synthesized N,N'-Divinylurea
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for validating the purity of N,N'-Divinylurea. The information presented is based on established methods for analogous urea-based compounds and offers a robust starting point for method development and validation.
Introduction to N,N'-Divinylurea Purity Analysis
N,N'-Divinylurea is a monomer that can be used in the synthesis of various polymers with potential applications in materials science and pharmaceuticals. The presence of impurities can significantly impact the polymerization process and the properties of the final product. Therefore, rigorous purity assessment is essential. HPLC is a widely used technique for this purpose due to its high resolution and sensitivity. However, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can provide complementary information and serve as orthogonal validation techniques.
High-Performance Liquid Chromatography (HPLC)
Proposed HPLC Method
A suitable starting point for an HPLC method for N,N'-Divinylurea would involve a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile and water. The vinyl groups in N,N'-Divinylurea contain π-electrons that will absorb UV light, making UV detection a viable approach.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A starting point could be an 80:20 (v/v) mixture of acetonitrile and water.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 245 nm, which is a common wavelength for phenylurea herbicides that share some structural similarities.[2] A wavelength of 263 nm has also been used for 1,3-diphenylurea derivatives.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of synthesized N,N'-Divinylurea in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main N,N'-Divinylurea peak relative to the total area of all observed peaks.
Logical Workflow for HPLC Analysis
Caption: Experimental workflow for the purity validation of N,N'-Divinylurea by HPLC.
Alternative Purity Validation Methods
To ensure the comprehensive characterization of synthesized N,N'-Divinylurea, it is advisable to employ orthogonal analytical techniques. NMR and GC-MS are powerful methods that can provide structural confirmation and identify impurities that may not be detectable by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure of N,N'-Divinylurea and help identify any impurities.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the synthesized N,N'-Divinylurea in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Data Interpretation: The purity can be estimated by comparing the integrals of the signals corresponding to N,N'-Divinylurea with those of any impurity signals. The presence of characteristic vinyl proton signals (typically in the range of 5-7 ppm) and carbonyl carbon signals (around 150-160 ppm) would be expected.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of urea derivatives, derivatization is often required to increase their volatility for GC analysis.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization: A common approach is silylation, where active hydrogens are replaced with trimethylsilyl (TMS) groups.
-
Dissolve a small amount of the N,N'-Divinylurea sample in a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume of the derivatized sample.
-
GC Program: Use a temperature gradient to separate the components.
-
MS Detection: Acquire mass spectra in full scan mode to identify the derivatized N,N'-Divinylurea and any impurities based on their fragmentation patterns.
Signaling Pathway of Purity Validation Logic
Caption: Logical relationship for the comprehensive purity validation of N,N'-Divinylurea.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative purity data, structural confirmation, or impurity identification.
| Parameter | HPLC-UV | NMR Spectroscopy | GC-MS (with Derivatization) |
| Primary Use | Quantitative Purity | Structural Elucidation, Purity Estimation | Impurity Identification, Purity |
| Specificity | High for separation | High for structure | Very high for identification |
| Sensitivity | Moderate to High | Low to Moderate | Very High |
| Sample Prep | Simple (dissolve & filter) | Simple (dissolve) | Complex (derivatization required) |
| Analysis Time | Fast (10-30 min/sample) | Moderate (5-20 min/sample) | Moderate (20-40 min/sample) |
| Quantitation | Excellent | Good (with internal standard) | Good (with internal standard) |
| Cost | Moderate | High | High |
| Limitations | May not detect non-UV active impurities | Lower sensitivity | Requires derivatization, not suitable for non-volatile impurities |
Table 1: Comparison of HPLC, NMR, and GC-MS for the purity validation of N,N'-Divinylurea.
Conclusion
For routine purity assessment of synthesized N,N'-Divinylurea, HPLC-UV is a robust and efficient method. However, for comprehensive characterization and to ensure the absence of structurally similar or non-UV active impurities, orthogonal methods such as NMR and GC-MS are highly recommended. The combination of these techniques provides a high degree of confidence in the purity and identity of the synthesized compound, which is crucial for its application in further research and development. The experimental protocols and comparative data presented in this guide serve as a valuable resource for establishing a comprehensive analytical workflow for N,N'-Divinylurea.
References
A Comparative Guide to the Performance Evaluation of Crosslinkers in Polymer Networks with a Focus on N,N'-Divinylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the performance of crosslinking agents in polymer networks, with a specific interest in N,N'-Divinylurea (DVU). While direct comparative experimental data for DVU against other common crosslinkers is limited in publicly available literature, this document outlines the essential experimental protocols and data presentation methods to conduct such an evaluation. The principles and examples provided will enable researchers to design and execute studies to benchmark DVU's performance against established crosslinkers like N,N'-methylenebisacrylamide (MBAA) and ethylene glycol dimethacrylate (EGDMA).
Introduction to Crosslinkers in Polymer Networks
Crosslinkers are crucial components in the formation of three-dimensional polymer networks, such as hydrogels, which are extensively used in biomedical applications like drug delivery and tissue engineering. The choice of crosslinker significantly influences the mechanical properties, swelling behavior, and biocompatibility of the resulting polymer network.[1][2][3][4][5] N,N'-Divinylurea (DVU) is a divinyl crosslinking agent with a urea functional group, suggesting potential for unique hydrogen bonding interactions within the polymer network. Its performance, however, requires direct comparison with commonly used crosslinkers to ascertain its advantages and disadvantages.
Comparative Data Presentation
To objectively assess the performance of DVU, its impact on key polymer network properties should be quantified and compared against other crosslinkers under identical experimental conditions. The following tables provide a template for presenting such comparative data. Please note: The data presented here for MBAA and EGDMA are illustrative examples derived from typical results found in the literature for poly(N-vinylpyrrolidone) (PVP) or poly(acrylic acid) (PAA) hydrogels. Specific values for DVU are not available from the search results and would need to be determined experimentally.
Table 1: Comparison of Swelling Properties of Crosslinked Hydrogels
| Crosslinker | Polymer System | Crosslinker Conc. (mol%) | Swelling Ratio (g/g) | Equilibrium Water Content (%) |
| N,N'-Divinylurea (DVU) | PVP | 1.0 | Data not available | Data not available |
| N,N'-methylenebisacrylamide (MBAA) | PVP | 1.0 | 15.2 | 93.8 |
| Ethylene glycol dimethacrylate (EGDMA) | PVP | 1.0 | 12.5 | 92.0 |
| N,N'-Divinylurea (DVU) | PAA | 0.5 | Data not available | Data not available |
| N,N'-methylenebisacrylamide (MBAA) | PAA | 0.5 | 250 | 99.6 |
Table 2: Comparison of Mechanical Properties of Crosslinked Hydrogels
| Crosslinker | Polymer System | Crosslinker Conc. (mol%) | Compressive Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| N,N'-Divinylurea (DVU) | PVP | 1.0 | Data not available | Data not available | Data not available |
| N,N'-methylenebisacrylamide (MBAA) | PVP | 1.0 | 50 | 25 | 150 |
| Ethylene glycol dimethacrylate (EGDMA) | PVP | 1.0 | 75 | 40 | 120 |
| N,N'-Divinylurea (DVU) | PAA | 0.5 | Data not available | Data not available | Data not available |
| N,N'-methylenebisacrylamide (MBAA) | PAA | 0.5 | 10 | 5 | 300 |
Experimental Protocols
Detailed and consistent experimental protocols are critical for generating reliable comparative data. Below are standard methodologies for the synthesis and characterization of crosslinked polymer networks.
1. Hydrogel Synthesis via Free-Radical Polymerization
This protocol describes a typical procedure for synthesizing hydrogels using a vinyl monomer and a divinyl crosslinker.
-
Materials:
-
Monomer (e.g., N-vinylpyrrolidone or Acrylic Acid)
-
Crosslinker (N,N'-Divinylurea, N,N'-methylenebisacrylamide, etc.)
-
Initiator (e.g., Ammonium Persulfate (APS))
-
Accelerator (e.g., Tetramethylethylenediamine (TEMED))
-
Solvent (e.g., Deionized water)
-
-
Procedure:
-
Dissolve the monomer and crosslinker in deionized water in a reaction vessel to the desired concentrations.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
While continuing the inert gas purge, add the initiator solution (e.g., APS in deionized water).
-
Add the accelerator (e.g., TEMED) to initiate the polymerization reaction.
-
Quickly transfer the reaction mixture into a mold of the desired shape (e.g., for cylindrical samples for mechanical testing).
-
Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or 60°C) for a specified time (e.g., 24 hours).
-
After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash away unreacted monomers and initiator residues. The water should be changed periodically over several days until the hydrogel reaches equilibrium swelling.
-
2. Swelling Ratio and Equilibrium Water Content (EWC) Measurement
-
Procedure:
-
Immerse the synthesized hydrogel samples in deionized water at a constant temperature.
-
At regular time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).
-
Continue this process until the weight of the hydrogel becomes constant, indicating equilibrium swelling.
-
After reaching equilibrium, freeze-dry the hydrogel samples to a constant weight to determine the dry weight (Wd).
-
Calculate the swelling ratio and EWC using the following equations:
-
Swelling Ratio (g/g) = (Ws - Wd) / Wd
-
EWC (%) = [(Ws - Wd) / Ws] x 100
-
-
3. Mechanical Testing (Uniaxial Compression)
-
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Ensure the samples are at equilibrium swelling before testing.
-
Place the hydrogel sample between the parallel plates of a mechanical testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress and strain data until the hydrogel fractures.
-
The compressive modulus can be calculated from the initial linear region of the stress-strain curve (typically between 5-15% strain).
-
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Procedure:
-
Obtain a thin, dried sample of the crosslinked polymer.
-
Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectra to confirm the incorporation of the crosslinker and the formation of the polymer network by identifying characteristic peaks of the monomer and crosslinker functional groups. For DVU, one would look for characteristic peaks associated with the urea C=O stretching and N-H bending vibrations.
-
Visualizing Experimental Workflow and Logical Relationships
Experimental Workflow for Hydrogel Synthesis and Characterization
References
- 1. banglajol.info [banglajol.info]
- 2. diva-portal.org [diva-portal.org]
- 3. Swelling and Mechanical Characterization of Polyelectrolyte Hydrogels as Potential Synthetic Cartilage Substitute Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.itu.edu.tr [web.itu.edu.tr]
A Comparative Guide to Crosslinkers: N,N'-Divinylurea vs. N,N'-Methylenebis(acrylamide)
In the realm of polymer chemistry and material science, particularly in the development of hydrogels for biomedical and pharmaceutical applications, the choice of a crosslinking agent is pivotal in defining the final properties of the material. This guide provides a comparative overview of two crosslinking agents: the well-established N,N'-methylenebis(acrylamide) (MBAm) and the less-documented N,N'-Divinylurea.
Due to a significant lack of published experimental data on N,N'-Divinylurea as a hydrogel crosslinker, this guide will provide a comprehensive, data-supported overview of N,N'-methylenebis(acrylamide) and a theoretical comparison for N,N'-Divinylurea based on its chemical structure and general principles of polymer chemistry. The information on N,N'-Divinylurea should be interpreted as predictive and necessitates experimental validation.
N,N'-Methylenebis(acrylamide): The Industry Standard
N,N'-methylenebis(acrylamide), often abbreviated as MBAm or BIS, is a widely used crosslinking agent in the synthesis of polyacrylamide hydrogels.[1][2] Its prevalence stems from its ability to readily copolymerize with acrylamide and other vinyl monomers via free radical polymerization, forming a robust, three-dimensional network.[3] This network structure is responsible for the characteristic properties of the resulting hydrogels, such as their ability to swell in water and their mechanical integrity.[2]
Chemical Structure and Reactivity
MBAm consists of two acrylamide moieties linked by a central methylene bridge. The vinyl groups of the acrylamide are the reactive sites that participate in the polymerization process.
References
A Comparative Guide to the Polymerization Kinetics of N,N'-Divinylurea and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization kinetics of N,N'-Divinylurea (DVU) and its structurally related alternatives. Due to the limited availability of direct kinetic studies on DVU, this comparison leverages data from analogous N-vinyl and divinyl monomers to provide a comprehensive overview for researchers in polymer chemistry and materials science. The information presented herein is intended to guide monomer selection and polymerization condition optimization for various applications, including the development of novel drug delivery systems and biomaterials.
Introduction to N,N'-Divinylurea and its Polymerization
N,N'-Divinylurea is a divinyl monomer with the potential to form crosslinked polymers. Its urea functionality suggests the resulting polymers may exhibit unique properties such as hydrophilicity and hydrogen bonding capabilities, making them of interest for biomedical applications. The polymerization of DVU typically proceeds via a free-radical mechanism, where the two vinyl groups can participate in propagation, leading to the formation of a three-dimensional network. Understanding the kinetics of this process is crucial for controlling the polymer structure and, consequently, its macroscopic properties.
A key feature of divinyl monomer polymerization is the competition between intramolecular cyclization and intermolecular crosslinking reactions. This competition significantly influences the final polymer structure, affecting properties like swelling behavior, mechanical strength, and degradation.
Comparative Kinetic Analysis
This section compares the polymerization kinetics of DVU with those of selected alternative monomers: N-vinylformamide (NVF) and N-vinylpyrrolidone (NVP) as representative N-vinyl monomers, and N,N'-methylenebis(acrylamide) (MBA) and divinyl ether (DVE) as alternative divinyl monomers.
| Monomer | Polymerization Type | Key Kinetic Features | Reference |
| N,N'-Divinylurea (DVU) | Free-Radical | Expected to exhibit complex kinetics due to the presence of two vinyl groups, leading to cyclization and crosslinking. Direct kinetic data is not readily available in the literature. | - |
| N-Vinylformamide (NVF) | Free-Radical | Exhibits a "gel effect" (autoacceleration) in bulk polymerization. The ratio of propagation to termination rate constants (kp/kt1/2) has been determined.[1][2] Solution polymerization shows less pronounced autoacceleration.[1][2] | [1][2][3][4][5] |
| N-Vinylpyrrolidone (NVP) | Free-Radical | The propagation rate constant (kp) is influenced by the solvent.[6] The termination mechanism can be complex and may involve first-order termination in some cases.[7] | [5][6][7][8][9] |
| N,N'-Methylenebis(acrylamide) (MBA) | Dispersion | The rate of polymerization is dependent on the concentration of the emulsifier, initiator, and monomer.[10] Used as a crosslinking agent with acrylamide.[11][12][13][14] | [10][11][12][13][14] |
| Divinyl Ether (DVE) | Free-Radical / Cationic | In radical polymerization, the rate is proportional to the 1.5th power of the monomer concentration and the 0.6th power of the initiator concentration.[15] Can also undergo cationic polymerization.[16] | [15][16] |
Table 1: Comparison of Kinetic Features of N,N'-Divinylurea and Alternative Monomers.
Experimental Protocols
The following are generalized experimental protocols for the free-radical polymerization of vinyl monomers, which can be adapted for the specific monomers discussed in this guide.
Materials
-
Monomer (N,N'-Divinylurea or alternative)
-
Initiator (e.g., 2,2'-Azobisisobutyronitrile (AIBN) or potassium persulfate (KPS))
-
Solvent (e.g., water, dimethylformamide (DMF), or 1,4-dioxane)
-
Chain transfer agent (optional, for molecular weight control)
-
Inhibitor remover (if necessary)
-
Nitrogen gas for deoxygenation
General Procedure for Solution Polymerization
-
Monomer Purification: The monomer is purified to remove any inhibitors, typically by passing it through a column of activated alumina or by distillation under reduced pressure.
-
Reaction Setup: A reaction vessel (e.g., a three-necked flask) is equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.
-
Deoxygenation: The desired amounts of monomer and solvent are added to the reaction vessel. The solution is then purged with nitrogen for a sufficient time (e.g., 30-60 minutes) to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: The initiator, dissolved in a small amount of the reaction solvent, is added to the reaction mixture.
-
Polymerization: The reaction vessel is immersed in a constant temperature bath to initiate polymerization. The reaction is allowed to proceed for a predetermined time.
-
Termination and Precipitation: The polymerization is terminated by rapid cooling and exposure to air. The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or diethyl ether).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator, and dried under vacuum to a constant weight.
Kinetic Measurements
The rate of polymerization can be determined by monitoring the disappearance of the monomer over time. This can be achieved using various techniques, including:
-
Gravimetry: Periodically taking aliquots from the reaction mixture, precipitating the polymer, and weighing the dried polymer.
-
Dilatometry: Measuring the volume contraction of the reaction mixture, which is proportional to the monomer conversion.
-
Spectroscopy (e.g., 1H NMR, FT-IR): Monitoring the decrease in the characteristic signals of the vinyl protons or the C=C double bond.
-
Chromatography (e.g., GC, HPLC): Quantifying the remaining monomer concentration in the reaction mixture.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for a kinetic study of free-radical polymerization.
Caption: Experimental workflow for kinetic studies of free-radical polymerization.
The logical relationship between intramolecular cyclization and intermolecular crosslinking in the polymerization of a divinyl monomer like N,N'-Divinylurea is depicted below.
Caption: Competing pathways in divinyl monomer polymerization.
References
- 1. csl.isc.irk.ru [csl.isc.irk.ru]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 5. researchgate.net [researchgate.net]
- 6. The alkoxy radical polymerization of N-vinylpyrrolidone in organic solvents: theoretical insight into the mechanism and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 14. N,N′-METHYLENEBISACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Determining the Reactivity Ratios of N,N'-Divinylurea in Copolymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to determine the reactivity ratios of N,N'-Divinylurea (DVU) in copolymerization. Due to the limited availability of published reactivity ratio data for DVU, this document focuses on providing a robust experimental framework and data analysis protocol. By following these guidelines, researchers can effectively characterize the copolymerization behavior of DVU with various comonomers, a critical step in the development of novel polymers for biomedical and pharmaceutical applications.
Comparison of Reactivity Ratios: A Template for Data Presentation
Once experimentally determined, the reactivity ratios of N,N'-Divinylurea (M₁) with a given comonomer (M₂) can be summarized for comparative analysis. Reactivity ratios (r₁ and r₂) describe the preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer.
-
r₁ > 1 : The growing chain ending in M₁ prefers to add another M₁ monomer (homopolymerization).
-
r₁ < 1 : The growing chain ending in M₁ prefers to add an M₂ monomer (copolymerization).
-
r₁ ≈ 1 : The growing chain ending in M₁ has an equal preference for adding M₁ or M₂.
-
r₁ ≈ 0 : The growing chain ending in M₁ exclusively adds M₂.
The product of the reactivity ratios (r₁ * r₂) indicates the overall copolymerization behavior:
-
r₁ * r₂ = 1 : Ideal or random copolymerization.
-
r₁ * r₂ < 1 : Tendency towards alternating copolymerization.
-
r₁ * r₂ > 1 : Tendency towards block copolymerization.
Below are illustrative tables populated with literature data for common divinyl monomers, which can serve as a template for presenting experimentally determined data for N,N'-Divinylurea.
Table 1: Reactivity Ratios of Divinylbenzene (DVB) (M₁) with Styrene (M₂) at 60°C
| Comonomer (M₂) | r₁ (DVB) | r₂ (Styrene) | r₁ * r₂ | Copolymerization Behavior |
| Styrene | 1.11 | 0.20 | 0.222 | Tendency towards alternating |
Table 2: Reactivity Ratios of Ethylene Glycol Dimethacrylate (EGDMA) (M₁) with Methyl Methacrylate (MMA) (M₂)
| Comonomer (M₂) | r₁ (EGDMA) | r₂ (MMA) | r₁ * r₂ | Copolymerization Behavior |
| Methyl Methacrylate | 0.6993 | 1.8635 | 1.303 | Tendency towards block |
Experimental Protocols for Determining Reactivity Ratios
A precise determination of reactivity ratios requires a carefully designed and executed experimental plan. The following protocol outlines the key steps, drawing from established methodologies and IUPAC recommendations.
Materials and Purification
-
Monomers : N,N'-Divinylurea (M₁) and the chosen comonomer (M₂) should be of high purity. Purification by distillation, recrystallization, or passing through a column of inhibitor remover (e.g., alumina) is crucial to remove any inhibitors that could affect the polymerization kinetics.
-
Initiator : A suitable free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), should be selected based on the polymerization temperature and solvent. The initiator should also be purified by recrystallization.
-
Solvent : If the polymerization is carried out in solution, the solvent should be inert to the reactants and of high purity.
Copolymerization Procedure
-
Preparation of Monomer Feed Solutions : Prepare a series of monomer feed solutions with varying molar ratios of N,N'-Divinylurea and the comonomer. A minimum of five different feed compositions is recommended to obtain reliable data.
-
Polymerization :
-
Accurately weigh the desired amounts of each monomer and the initiator into polymerization tubes or a reactor.
-
If using a solvent, add the required volume.
-
Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit free-radical polymerization.
-
Seal the tubes or reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the reaction vessels in a constant temperature bath to initiate polymerization.
-
-
Control of Conversion : It is critical to stop the polymerization at low conversions (<10%) to ensure that the monomer feed composition remains relatively constant. This is because the reactivity ratio equations are based on the instantaneous monomer concentrations.
-
Isolation and Purification of the Copolymer :
-
Quench the polymerization by rapidly cooling the reaction mixture and adding an inhibitor (e.g., hydroquinone).
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent.
-
Filter and wash the precipitated copolymer thoroughly to remove any unreacted monomers, initiator, and solvent.
-
Dry the copolymer to a constant weight under vacuum.
-
Determination of Copolymer Composition
The composition of the resulting copolymer must be accurately determined. Spectroscopic methods are commonly employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) : This is one of the most powerful and widely used techniques. By integrating the signals corresponding to specific protons of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in the copolymer can be calculated.
-
Gas Chromatography (GC) : GC can be used to measure the concentration of the unreacted monomers in the polymerization mixture after a certain reaction time. From the initial and final monomer concentrations, the amount of each monomer incorporated into the copolymer can be determined.
Calculation of Reactivity Ratios
Several methods can be used to calculate the reactivity ratios from the monomer feed composition and the corresponding copolymer composition data.
-
Linear Methods :
-
Fineman-Ross Method : A graphical method that linearizes the copolymerization equation. While simple, it can give unequal weight to data points.
-
Kelen-Tüdős Method : An extension of the Fineman-Ross method that introduces a parameter to provide a more even distribution of data points.
-
-
Nonlinear Least-Squares (NLLS) Method : This is the most statistically robust method and is recommended by IUPAC. It involves fitting the copolymer composition data directly to the integrated form of the copolymerization equation using a computer program to minimize the error between the experimental and calculated compositions.
Visualizing the Experimental and Analytical Workflow
To aid in understanding the process of determining reactivity ratios, the following diagrams, generated using the DOT language, illustrate the key workflows.
The Enigmatic Swelling Behavior of Hydrogels Crosslinked with N,N'-Divinylurea: A Comparative Overview
Researchers and drug development professionals exploring novel hydrogel formulations are constantly seeking crosslinking agents that can impart unique and advantageous properties to their systems. One such candidate, N,N'-Divinylurea, presents a theoretically intriguing alternative to commonly employed crosslinkers. However, a comprehensive review of available scientific literature reveals a significant gap in experimental data regarding its specific impact on hydrogel swelling behavior. This guide, therefore, aims to provide a comparative overview based on theoretical considerations and data from analogous systems, alongside standardized experimental protocols to facilitate future research in this promising area.
Theoretical Comparison of Crosslinkers
The swelling behavior of a hydrogel is fundamentally influenced by the chemical nature and density of its crosslinks. The structure of the crosslinking agent dictates the flexibility of the polymer network, its hydrophilicity, and its susceptibility to hydrolysis.
| Crosslinker | Chemical Structure | Key Structural Features & Predicted Impact on Swelling |
| N,N'-Divinylurea | (Hypothetical Structure) | The central urea group is hydrophilic and capable of forming hydrogen bonds, which could contribute to higher water uptake. The vinyl groups provide two points for polymerization. The flexibility of the crosslink would depend on the rotational freedom around the N-C bonds. |
| N,N'-Methylenebis(acrylamide) (BIS) | A widely used crosslinker with two amide groups that can participate in hydrogen bonding. The short methylene bridge creates relatively tight crosslinks, which can restrict swelling.[1] | |
| Poly(ethylene glycol) diacrylate (PEGDA) | The PEG chain is highly hydrophilic and flexible. Longer PEG chains lead to a lower crosslinking density and consequently, higher swelling ratios.[2] | |
| Diethylene glycol diacrylate (DEGDA) | Similar to PEGDA but with a shorter glycol chain, leading to a higher crosslinking density and potentially lower swelling capacity compared to hydrogels crosslinked with longer PEGDA chains.[3] |
Experimental Protocols
To facilitate the investigation of N,N'-Divinylurea as a hydrogel crosslinker, the following standardized experimental protocols for synthesis and swelling characterization are provided.
Hydrogel Synthesis (Illustrative Free-Radical Polymerization)
-
Monomer Solution Preparation: Dissolve the primary monomer (e.g., acrylamide, acrylic acid) and the crosslinker (N,N'-Divinylurea) in a suitable solvent (e.g., deionized water). The molar ratio of monomer to crosslinker is a critical variable to be explored.
-
Initiator Addition: Add a polymerization initiator, such as ammonium persulfate (APS), to the monomer solution.[4] The concentration of the initiator will affect the rate of polymerization.
-
Polymerization: The solution is then typically purged with nitrogen to remove oxygen, which can inhibit radical polymerization. The polymerization can be initiated by raising the temperature or by adding a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED).[2]
-
Gelation and Washing: Allow the solution to polymerize and form a gel. Once formed, the hydrogel should be washed extensively with deionized water to remove any unreacted monomers, crosslinkers, and initiator.[2]
Swelling Behavior Characterization
-
Drying: The synthesized hydrogel is dried to a constant weight, typically in a vacuum oven or by lyophilization. The dry weight (Wd) is recorded.
-
Swelling Studies: The dried hydrogel is immersed in a swelling medium (e.g., deionized water, phosphate-buffered saline) at a constant temperature.
-
Measurement of Swollen Weight: At regular time intervals, the hydrogel is removed from the swelling medium, blotted to remove excess surface water, and weighed. The swollen weight (Ws) is recorded.
-
Calculation of Swelling Ratio: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
-
Equilibrium Swelling: The swelling measurements are continued until the hydrogel reaches a constant weight, indicating that it has reached its equilibrium swelling capacity.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of a hydrogel with a novel crosslinker like N,N'-Divinylurea.
Caption: Workflow for hydrogel synthesis and characterization.
Concluding Remarks
While the direct experimental evidence for the performance of N,N'-Divinylurea as a hydrogel crosslinker is currently lacking in the scientific literature, its chemical structure suggests it could offer interesting properties related to hydrophilicity and hydrogen bonding potential. The provided theoretical comparison and standardized experimental protocols are intended to serve as a foundational guide for researchers to systematically investigate its swelling behavior and compare it against established crosslinking agents. Future experimental work is crucial to unlock the potential of N,N'-Divinylurea in the design of novel hydrogel systems for various applications, including drug delivery and tissue engineering.
References
- 1. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels [mdpi.com]
Assessing the Biocompatibility of N,N'-Divinylurea-Containing Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel biomaterials is a cornerstone of advancement in drug delivery, tissue engineering, and medical devices. Among the vast array of synthetic polymers, those containing N,N'-Divinylurea (DVU) moieties are emerging as materials of interest due to their unique chemical functionalities. However, a thorough assessment of their biocompatibility is paramount before they can be considered for clinical applications. This guide provides a comparative analysis of the biocompatibility of DVU-containing polymers against well-established alternatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Biocompatibility
Due to the limited availability of direct biocompatibility data for N,N'-Divinylurea-containing polymers, this guide utilizes data from structurally related polymers, such as Polyvinylpyrrolidone (PVP), as a proxy to provide a preliminary assessment. This is juxtaposed with extensive data from commonly used biodegradable polymers: Poly(urethane-urea)s (PUUs), Polylactic Acid (PLA), and Polyglycolic Acid (PGA).
Table 1: Comparison of Biocompatibility Parameters
| Parameter | N,N'-Divinylurea-containing Polymers (Proxy: PVP) | Poly(urethane-urea)s (PUUs) | Polylactic Acid (PLA) | Polyglycolic Acid (PGA) |
| Cytotoxicity (Cell Viability %) | Generally considered non-toxic, but can exhibit context-dependent effects. For example, high molecular weight PVP has been shown to reduce transfection efficiency to as low as 10% in certain applications[1]. | High biocompatibility, with cell viability reported to be over 80% and in some cases close to 100%[2]. | Generally non-toxic with high cell viability. Studies have reported cell viability of 95.3% ± 2.1% on PLA scaffolds[3]. | Considered highly biocompatible with minimal cytotoxic effects[4][5]. |
| Hemocompatibility (% Hemolysis) | Generally hemocompatible and has been used as a blood plasma substitute[6]. However, PVP has been associated with complement activation[1]. | Low level of hemolysis reported in vitro[7]. Some studies indicate a hemolysis ratio of less than 5%, classifying them as non-hemolytic to slightly hemolytic[8]. | Considered non-hemolytic. Some studies on PLA nanoparticles show slight red blood cell damage, but generally, the hemolysis rate is below the 5% threshold[9][10]. | Excellent hemocompatibility, widely used in sutures with minimal adverse blood interactions[4][11]. |
| Cell Adhesion and Proliferation | Can support cell adhesion, but performance may be formulation-dependent. | Good cell adhesion and proliferation have been observed. The number of adherent cells can be higher on PUUR than on more hydrophilic surfaces like polystyrene and titanium[12]. | Provides a favorable environment for cell viability, adhesion, and uniform distribution[13]. Osteoblasts show good proliferation on PLA surfaces[3]. | Promotes cell growth and is widely used in tissue engineering scaffolds[14]. |
| Inflammatory Response | Can elicit an inflammatory response, particularly through complement activation[1]. | Generally elicits a minimal inflammatory response. Degradable PUUR has been shown to have equal or less cell-activating properties than titanium and polystyrene in vitro[15]. | Biodegradable into lactic acid, a natural metabolite, leading to a low inflammatory response. | Degrades into glycolic acid, which is safely metabolized, resulting in a significantly lower inflammatory response compared to natural sutures[5]. |
Experimental Protocols
Accurate and reproducible assessment of biocompatibility relies on standardized experimental protocols. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay based on ISO 10993-5)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Sample Preparation:
-
Prepare extracts of the polymer samples according to ISO 10993-12 standards. Typically, this involves incubating the polymer in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24-72 hours. The extraction ratio should be justified and documented, with a common ratio being 0.1-0.2 g of polymer per mL of medium.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts or human primary cells) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Exposure to Extracts:
-
After 24 hours, replace the culture medium with the prepared polymer extracts. Include negative (culture medium only) and positive (e.g., dilute phenol solution) controls.
-
Incubate the cells with the extracts for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
Hemocompatibility Assay (Hemolysis Assay based on ISO 10993-4)
This assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial.
-
Sample Preparation:
-
Prepare polymer samples with a defined surface area.
-
-
Blood Collection and Preparation:
-
Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., citrate or heparin).
-
Centrifuge the blood to separate the RBCs. Wash the RBCs three times with sterile phosphate-buffered saline (PBS).
-
Resuspend the RBCs in PBS to a final concentration of 1% (v/v).
-
-
Direct Contact Method:
-
Place the polymer samples in test tubes.
-
Add 10 mL of the diluted RBC suspension to each tube.
-
Use PBS as a negative control (0% hemolysis) and deionized water or Triton X-100 as a positive control (100% hemolysis).
-
Incubate the tubes at 37°C for 3-4 hours with gentle agitation.
-
-
Measurement:
-
After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100
-
According to ASTM F756-17, materials with hemolysis percentages of 0-2% are considered non-hemolytic, 2-5% are slightly hemolytic, and >5% are hemolytic.
-
Cell Adhesion and Proliferation Assay
This assay evaluates the ability of a polymer surface to support cell attachment and growth.
-
Sample Preparation:
-
Prepare thin films or discs of the polymer and sterilize them (e.g., with 70% ethanol and UV irradiation).
-
Place the sterile samples in the wells of a tissue culture plate.
-
-
Cell Seeding:
-
Seed a relevant cell type (e.g., fibroblasts, endothelial cells, or osteoblasts) onto the polymer surfaces at a known density.
-
-
Adhesion Assessment (after 4-24 hours):
-
Gently wash the samples with PBS to remove non-adherent cells.
-
Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a fluorescent dye (e.g., DAPI for nuclei or Phalloidin for actin filaments).
-
Visualize and quantify the number of adherent cells using fluorescence microscopy.
-
-
Proliferation Assessment (over several days):
-
At various time points (e.g., 1, 3, and 7 days), quantify the number of viable cells on the polymer surface using an appropriate assay (e.g., MTT, AlamarBlue, or CyQUANT).
-
Experimental Workflow for Biocompatibility Assessment
The following diagram illustrates a typical workflow for assessing the in vitro biocompatibility of a novel polymer.
Caption: Workflow for assessing the in vitro biocompatibility of polymers.
Signaling Pathways in Cell-Material Interactions
The interaction of a biomaterial with cells can trigger a cascade of intracellular signaling events that determine cell fate, including adhesion, proliferation, and apoptosis. While specific pathways activated by N,N'-Divinylurea-containing polymers are yet to be elucidated, a general understanding of these processes is crucial.
Caption: Key signaling pathways in cell-biomaterial interactions.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro evaluation of Polylactic acid (PLA) manufactured by fused deposition modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSI Polyglycolic Acid Sutures | DSI Dental Solutions | 2023 [dsisrael.com]
- 5. nbinno.com [nbinno.com]
- 6. Poly(N-vinylpyrrolidone)-modified surfaces for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Application of Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. suturebasics.com [suturebasics.com]
- 12. Attachment and proliferation of fibroblast cells on polyetherurethane urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three-Dimensional Printed Porous PLA Scaffolds with Dual Functionality: Cell Proliferation Enhancement and Antibacterial Properties [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Adhesion, apoptosis and cytokine release of human mononuclear cells cultured on degradable poly(urethane urea), polystyrene and titanium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Sichere Entsorgung von N,N'-Divinylharnstoff im Labor
Wichtiger Hinweis: Für N,N'-Divinylharnstoff liegt kein spezifisches Sicherheitsdatenblatt (SDB) in öffentlich zugänglichen Datenbanken vor. Aufgrund der enthaltenen reaktiven Vinylgruppen muss von einer potenziellen Gesundheits- und Umweltgefährdung ausgegangen werden. Die folgenden Anweisungen basieren auf allgemeinen bewährten Verfahren für den Umgang mit und die Entsorgung von reaktiven und potenziell gefährlichen Laborchemikalien. Es ist unerlässlich, diese Substanz mit besonderer Vorsicht zu behandeln und die spezifischen Vorschriften Ihrer Einrichtung und Ihrer lokalen Behörden zu konsultieren.
Unmittelbare Sicherheits- und Handhabungsinformationen
Beim Umgang mit N,N'-Divinylharnstoff sind umfassende persönliche Schutzmaßnahmen zu treffen, um jegliche Exposition zu vermeiden. Die Entsorgung darf unter keinen Umständen über das Abwasser oder den Hausmüll erfolgen. Die Substanz muss als gefährlicher Abfall behandelt und einem zertifizierten Entsorgungsunternehmen übergeben werden.
Persönliche Schutzausrüstung (PSA)
Die folgende Tabelle fasst die empfohlene persönliche Schutzausrüstung für den Umgang mit N,N'-Divinylharnstoff zusammen.
| Schutzausrüstung | Spezifikation | Grund der Empfehlung |
| Augenschutz | Chemikalienschutzbrille mit Seitenschutz oder Gesichtsschild | Schutz vor Spritzern und Partikeln. |
| Handschutz | Chemikalienbeständige Handschuhe (z.B. Nitrilkautschuk) | Vermeidung von Hautkontakt. Die genaue Materialverträglichkeit sollte geprüft werden. |
| Körperschutz | Laborkittel | Schutz der Kleidung und Haut vor Kontamination. |
| Atemschutz | Bei Staubentwicklung oder Aerosolbildung: Atemschutzmaske (z.B. FFP2/FFP3) | Verhinderung der Inhalation von Partikeln. |
Schritt-für-Schritt-Anleitung zur Entsorgung
Phase 1: Vorbereitung und Sammlung
-
Arbeitsplatz vorbereiten: Arbeiten Sie in einem gut belüfteten Bereich, vorzugsweise in einem Laborabzug.
-
Abfallbehälter kennzeichnen: Verwenden Sie einen eindeutig als "Gefährlicher Abfall" gekennzeichneten, chemikalienbeständigen und dicht verschließbaren Behälter. Fügen Sie die genaue chemische Bezeichnung "N,N'-Divinylharnstoff" hinzu.
-
Sicheres Sammeln: Feste Abfälle sollten vorsichtig in den Behälter überführt werden, um Staubbildung zu minimieren.
-
Kontaminierte Materialien: Alle mit N,N'-Divinylharnstoff kontaminierten Materialien (z. B. Pipettenspitzen, Handschuhe, Wischtücher) sind ebenfalls als gefährlicher Abfall zu sammeln.
-
Getrennte Sammlung: Mischen Sie N,N'-Divinylharnstoff nicht mit anderen Abfallströmen, insbesondere nicht mit starken Säuren, Basen oder Oxidationsmitteln, um unkontrollierte Reaktionen zu vermeiden.
Phase 2: Lagerung und Abholung
-
Behälter sicher verschließen: Stellen Sie sicher, dass der Abfallbehälter fest verschlossen ist.
-
Lagerort: Lagern Sie den Behälter an einem kühlen, trockenen und gut belüfteten Ort, der für die Lagerung von gefährlichen Abfällen vorgesehen ist, fern von unverträglichen Chemikalien.
-
Dokumentation: Führen Sie Aufzeichnungen über die Menge des entsorgten Materials gemäß den internen Richtlinien Ihrer Organisation.
-
Entsorgungsdienstleister kontaktieren: Beauftragen Sie den für Ihre Einrichtung zuständigen Dienstleister für die Entsorgung von chemischen Abfällen mit der Abholung und fachgerechten Entsorgung. Informieren Sie den Dienstleister über die unbekannte, aber potenziell reaktive Natur der Chemikalie.
Logischer Arbeitsablauf für die Entsorgung
Der folgende Arbeitsablauf beschreibt den Entscheidungsprozess und die notwendigen Schritte für eine sichere Entsorgung von N,N'-Divinylharnstoff.
Abbildung 1: Logischer Arbeitsablauf für die sichere Entsorgung von N,N'-Divinylharnstoff.
Dieser Leitfaden soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung wesentliche Sicherheits- und Logistikinformationen für den verantwortungsvollen Umgang mit N,N'-Divinylharnstoff bereitstellen. Durch die Einhaltung dieser Verfahren tragen Sie zur Sicherheit im Labor und zum Schutz der Umwelt bei.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
